Glutaramic acid
Description
Historical Perspectives in Glutamic Acid Research
Specific historical perspectives directly pertaining to glutaramic acid are not extensively detailed within the provided search results. The historical context available primarily relates to glutamic acid itself, which was discovered in 1866 by German chemist Karl Heinrich Ritthausen and later identified by Japanese researcher Kikunae Ikeda in 1908 for its role in the umami flavor wikipedia.org. There is no direct indication in the provided literature that this compound played a significant role in these early developments or subsequent historical research on glutamic acid.
Nomenclature and Structural Considerations within Scientific Contexts
This compound is identified by several systematic and common names, along with specific identifiers crucial for its precise characterization in scientific literature. It is formally derived from glutaric acid, a five-carbon dicarboxylic acid, by the conversion of one of its carboxylic acid groups into an amide group nih.gov. This structural modification defines its chemical identity and its functional relationship to glutaric acid.
| Property | Value | Source |
| IUPAC Name | 5-amino-5-oxopentanoic acid | nih.gov |
| CAS Registry Number | 25335-74-4 | nih.gov |
| Molecular Formula | C₅H₉NO₃ | nih.gov |
| Molecular Weight | 131.13 g/mol | nih.gov |
| Synonyms | 4-carbamoylbutanoic acid, 4-carbamoylbutyric acid, 4-carboxybutyramide | nih.gov |
| Chemical Description | A dicarboxylic acid monoamide formally derived from glutaric acid by conversion of one of the two carboxylic acid groups to the corresponding amide. | nih.gov |
| Functional Relation | Functionally related to glutaric acid. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFMAONWNTUZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179983 | |
| Record name | Glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25335-74-4 | |
| Record name | 5-Amino-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25335-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutaramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025335744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Glutaramic Acid and Its Derivatives
Chemical Synthesis Approaches
Traditional Laboratory Synthesis Routes
Traditional laboratory synthesis routes for compounds related to glutaramic acid primarily focus on the preparation of glutaric acid, a dicarboxylic acid, and methods for converting glutamic acid into glutaric acid. Direct traditional synthesis routes for this compound (2-aminoadipic acid) were not prominently identified in the available literature.
Several established methods for synthesizing glutaric acid include:
The ring-opening of γ-butyrolactone with potassium cyanide, followed by hydrolysis of the resulting carboxylate-nitrile, yields glutaric acid. atamanchemicals.comwikipedia.org
Hydrolysis and subsequent oxidation of dihydropyran also serves as a pathway to glutaric acid. atamanchemicals.comwikipedia.org
Another approach involves reacting 1,3-dibromopropane (B121459) with sodium or potassium cyanide to form the corresponding dinitrile, which is then hydrolyzed to glutaric acid. atamanchemicals.comwikipedia.org
Oxidation of 1,3-cyclohexanedione (B196179) using periodate (B1199274) also produces glutaric acid. atamanchemicals.comwikipedia.org
A notable method for converting glutamic acid into glutaric acid involves a diazotization reaction using a mixed solution of inorganic acid and nitrite (B80452), followed by reduction with hypophosphorous acid or hypophosphite. google.com This process, conducted between 0-40°C for 12-72 hours, is described as convenient, low-cost, and suitable for large-scale industrial production, achieving high purity (>99%) and yields (>80%) of glutaric acid. google.com
Table 1: Traditional Synthesis Routes for Glutaric Acid (Contextual)
| Method | Starting Material | Reagents/Conditions | Yield (approx.) | Reference |
| Ring-opening of lactone | γ-butyrolactone | Potassium cyanide, followed by hydrolysis | Not specified | atamanchemicals.comwikipedia.org |
| Hydrolysis and Oxidation | Dihydropyran | Hydrolysis and oxidation | Not specified | atamanchemicals.comwikipedia.org |
| Dinitrile formation and hydrolysis | 1,3-dibromopropane | Sodium or potassium cyanide, followed by hydrolysis | Not specified | atamanchemicals.comwikipedia.org |
| Oxidation of cyclic diketone | 1,3-cyclohexanedione | Periodate oxidation | Not specified | atamanchemicals.comwikipedia.org |
| Conversion of Glutamic Acid to Glutaric Acid | Glutamic acid | Inorganic acid, nitrite (diazotization), hypophosphorous acid (reduction) | >80% | google.com |
Advanced Catalytic Synthesis Methods
Advanced catalytic methods have been explored for the synthesis of glutaric acid and the modification of amino acids, including glutamic acid.
Glutaric Acid Synthesis: A green catalytic process for glutaric acid involves the selective oxidation of cyclopentene. This method utilizes hydrogen peroxide as the oxidant, tungstic acid (H₂WO₄) as the catalyst, and oxalic acid as a complexing agent. researchgate.netresearchgate.net Under optimized conditions, such as using 50% hydrogen peroxide, 1.5 mol% tungstic acid catalyst, at 85°C for 6 hours, yields of glutaric acid can reach up to 92.3%. researchgate.net This approach is recognized for its environmental friendliness, lack of organic solvents, and cost-effectiveness. researchgate.net
Amino Acid Modification: Ruthenium-catalyzed C–H deaminative alkylation has been developed for the modification of amino acids, including glutamic acid. rsc.org This technique employs amino acid-derived Katritzky pyridinium (B92312) salts and has demonstrated the ability to achieve yields ranging from 69% to 77% for modified glutamic acid derivatives. rsc.org
Table 2: Catalytic Synthesis of Glutaric Acid and Amino Acid Derivatives
| Method | Starting Material | Catalyst | Oxidant | Conditions | Yield | Reference |
| Selective oxidation of cyclopentene | Cyclopentene | Tungstic acid | Hydrogen peroxide | 50% H₂O₂, 1.5 mol% catalyst, 85°C, 6 h | 92.3% | researchgate.net |
| Ruthenium-catalyzed C–H alkylation of amino acids | Glutamic acid | Ruthenium | Not specified | Katritzky pyridinium salts, various conditions | 69-77% | rsc.org |
Ruthenium complexes have been investigated for their catalytic capabilities in various chemical transformations. Research has shown their application in the modification of amino acids, such as glutamic acid, through ruthenium-catalyzed meta-C–H deaminative alkylation, yielding derivatives in yields between 69% and 77%. rsc.org Additionally, ruthenium complexes bound to amino acid derivatives have been employed in the catalytic oxidation of alcohols. researchgate.net However, specific methodologies for the direct synthesis of this compound using ruthenium complex catalysis were not detailed in the reviewed literature.
Osmium(VIII) has been utilized as a catalyst in the oxidation of various amino acids, including glycine (B1666218) and alanine, often employing oxidants like alkaline hexacyanoferrate(III). psu.edu These reactions typically result in the oxidation of the amino acid to aldehyde products. psu.edu While Os(VIII) catalysis is applied to amino acid transformations, the specific conversion of glutamic acid to this compound via Os(VIII) catalyzed oxidation was not reported in the provided search results.
Synthesis of Specific this compound Derivatives
The synthesis of derivatives related to glutamic acid, which may be considered "this compound derivatives" in a broader sense, has been a significant area of research.
Several synthetic strategies have been developed for preparing phthalimide (B116566) derivatives of glutamic acid and related compounds.
Phthalimide Derivatives of Glutamic Acid: One common method involves the reaction of phthalic anhydride (B1165640) with glutamic acid. The resulting N-phthaloyl-dl-glutamic anhydride can then be subjected to acidic hydrolysis followed by partial reduction of the N-phthaloyl ring using zinc dust in glacial acetic acid, yielding the desired products in yields ranging from 40% to 60%. acs.org For example, the synthesis of racemic 2-methyl-2-phthalimidinoglutaric acid has been achieved by reacting phthalic anhydride with dl-2-methylglutamic acid under refluxing toluene, resulting in a 60% yield. acs.org Furthermore, N-phthaloyl histidine has been synthesized by reacting L-histidine with N-carbethoxy phthalimide in the presence of sodium carbonate. beilstein-journals.org A solventless approach using phthalic anhydride and glutamic acid has also been reported to produce a diacid product, likely a glutaric acid derivative, with a 60% yield. researchgate.net
Other Derivatives: Dimethyl 2,4-diphthalimidoglutarate has been successfully synthesized through nucleophilic substitution reactions involving dimethyl (2S,4RS)-4-bromo-N-phthaloyl-glutamate and potassium phthalimide. osti.gov
Table 3: Synthesis of Phthalimide Derivatives of Glutamic Acid
| Derivative Name/Type | Starting Materials | Reagents/Catalyst | Conditions | Yield | Reference |
| N-phthaloyl-dl-glutamic acid derivatives (5a-c) | Glutamic acid, various phthalic anhydrides | Acetic anhydride, pyridine, Zn dust/acetic acid | Coupling in pyridine, hydrolysis, partial reduction | 40-60% | acs.org |
| Racemic 2-methyl-2-phthalimidinoglutaric acid (7) | dl-2-methylglutamic acid, phthalic anhydride | Refluxing toluene | Reflux | 60% | acs.org |
| N-phthaloyl histidine | L-histidine, N-carbethoxy phthalimide | Sodium carbonate | Stirring in water | Not specified | beilstein-journals.org |
| Diacid product (Glutaric acid derivative) | Glutamic acid, phthalic anhydride | None specified (solventless) | Not specified | 60% | researchgate.net |
| Dimethyl 2,4-diphthalimidoglutarate | Dimethyl (2S,4RS)-4-bromo-N-phthaloyl-glutamate | Potassium phthalimide | Nucleophilic substitution | Not specified | osti.gov |
Compound Name List:
this compound
Glutaric acid
Glutamic acid
γ-butyrolactone
Dihydropyran
1,3-dibromopropane
1,3-cyclohexanedione
Phthalic anhydride
Potassium cyanide
Sodium cyanide
Hypophosphorous acid
Hypophosphite
Tungstic acid
Hydrogen peroxide
Oxalic acid
Katritzky pyridinium salts
Ruthenium complexes
Osmium(VIII)
Potassium phthalimide
N-phthaloyl-dl-glutamic acid derivatives
2-methyl-2-phthalimidinoglutaric acid
N-phthaloyl histidine
N-carbethoxy phthalimide
Dimethyl 2,4-diphthalimidoglutarate
2-aminoadipic acid
Biosynthetic Pathways and Microbial Production of this compound
Enzymatic Biotransformations
Glutamine Synthetase Pathway
The glutamine synthetase (GS) pathway is fundamental for the biosynthesis of glutamine, an essential amino acid. Glutamine synthetase (EC 6.3.1.2) is an adenosine (B11128) triphosphate (ATP)-dependent enzyme that catalyzes the condensation of glutamic acid and ammonia (B1221849) to form glutamine mdpi.com, bosterbio.com. This enzyme plays a critical role in nitrogen metabolism, facilitating the assimilation of ammonia mdpi.com. In some microbial systems, such as Bacillus subtilis, the gene encoding glutamine synthetase (glnA) has been observed to be upregulated in the context of producing poly-γ-glutamic acid, indicating its involvement in related amino acid polymer synthesis nih.gov. While the direct synthesis of this compound via this specific pathway is not extensively detailed in the provided literature, glutamic acid, a key substrate for GS, is structurally related to this compound and serves as a precursor in many metabolic processes.
Engineered Microbial Strains for Enhanced Production
The development of robust microbial cell factories is crucial for the efficient bio-based production of chemicals. Corynebacterium glutamicum has emerged as a prominent host organism for metabolic engineering due to its GRAS (Generally Recognized As Safe) status, rapid growth, and established industrial use for amino acid production portlandpress.com, nih.gov.
Corynebacterium glutamicum Metabolic Engineering
Corynebacterium glutamicum has been extensively engineered for the production of glutaric acid, a five-carbon dicarboxylic acid valuable as a building block for polymers like polyesters and polyamides pnas.org, researchgate.net, kaist.ac.kr, researchgate.net, portlandpress.com, frontiersin.org, rsc.org, pnas.org. A primary strategy involves the reconstruction of synthetic metabolic pathways, often starting from the amino acid L-lysine, which is abundantly produced by engineered strains of C. glutamicum pnas.org, researchgate.net, frontiersin.org, rsc.org, pnas.org.
This approach typically entails the heterologous expression of genes encoding key enzymes for the conversion of L-lysine to glutaric acid. These commonly include L-lysine monooxygenase (davB) and δ-aminovaleramidase (davA) from Pseudomonas putida, along with 5-aminovalerate transaminase (gabT) and glutarate semialdehyde dehydrogenase (gabD) from C. glutamicum pnas.org, researchgate.net, nih.gov, frontiersin.org, rsc.org, pnas.org. Through systematic metabolic engineering, which may involve the deletion of competing pathways, enhancement of precursor supply, and introduction of product exporter genes, high titers of glutaric acid have been achieved. For instance, engineered C. glutamicum strains have demonstrated the capacity to produce over 100 g/L of glutaric acid from glucose pnas.org, researchgate.net, kaist.ac.kr.
Optimization of Gene Expression for Glutaric Acid Biosynthesis
To maximize the efficiency of glutaric acid biosynthesis, the expression levels of the enzymes within the introduced or enhanced pathways are critically optimized researchgate.net. This optimization is essential for balancing metabolic flux and minimizing the accumulation of intermediate or byproduct compounds pnas.org, researchgate.net, researchgate.net.
Key strategies employed include:
Promoter Engineering: Utilizing strong synthetic promoters (e.g., PH30, PH36) to drive high-level expression of pathway genes nih.gov.
Codon Optimization: Adapting the codon usage of heterologous genes (e.g., davTDBA genes from P. putida) to match the preferred codons of C. glutamicum, thereby improving translation efficiency nih.gov.
Gene Modification: Introducing N-terminal tags (e.g., His6-tag) to specific enzymes (davB) can enhance their activity and improve glutaric acid production nih.gov.
Plasmid and Ribosome Binding Site Engineering: Manipulating plasmid copy numbers and optimizing ribosome binding sites (RBS) can fine-tune the expression levels of multiple enzymes within a pathway, ensuring coordinated activity researchgate.net.
Multi-omics Analysis: Integrating data from genomics, transcriptomics, and fluxomics helps identify bottlenecks and target genes for further metabolic manipulation to boost glutaric acid yield and productivity pnas.org, researchgate.net.
Novel Biosynthetic Pathways and Metabolic Intermediates
Beyond the L-lysine catabolism route, other novel biosynthetic pathways are being explored for the production of glutaric acid, often utilizing central metabolic intermediates like α-ketoglutaric acid (α-KG).
α-Ketoglutaric Acid Reduction Pathway
α-Ketoglutaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, can serve as a starting point for glutaric acid biosynthesis researchgate.net, researchgate.net, spandidos-publications.com, mdpi.com, researchgate.net. This pathway typically involves a series of enzymatic conversions, including the reduction of α-KG. Enzymes such as 2-hydroxyglutarate dehydrogenase, glutaconate CoA-transferase, 2-hydroxyglutaryl-CoA dehydratase, enoyl trans-enoyl-CoA reductase, and thioesterase are implicated in transforming α-KG through intermediates like 2-hydroxyglutarate and glutaconyl-CoA into glutaric acid researchgate.net, researchgate.net. Research has successfully demonstrated the implementation of such pathways in heterologous hosts like Escherichia coli to produce glutaric acid from α-KG researchgate.net, researchgate.net.
Carbon Chain Extension Pathways
Another class of novel pathways leverages carbon chain extension mechanisms, often starting from α-ketoglutaric acid. These routes aim to increase the carbon skeleton of α-KG to generate precursors that can be subsequently converted to glutaric acid.
One such strategy involves combining a carbon chain extension pathway with an α-keto acid decarboxylation pathway researchgate.net, researchgate.net. This approach may generate intermediates such as α-ketoadipate, which is then decarboxylated to form glutaric acid researchgate.net, researchgate.net. Enzymes potentially involved in these carbon chain extension processes include homocitrate synthase, homoaconitase, homoisocitrate dehydrogenase, α-keto acid decarboxylase, and succinate (B1194679) semialdehyde dehydrogenase researchgate.net. These pathways offer alternative routes for de novo glutaric acid synthesis from central carbon metabolites.
Data Tables
Table 1: Key Engineered Corynebacterium glutamicum Strains and Pathways for Glutaric Acid Production
| Strain/Pathway Focus | Key Enzymes/Genes Involved | Achieved Titer (g/L) | Yield (mol/mol glucose) | Reference(s) |
| L-Lysine to Glutaric Acid Pathway | davB, davA (P. putida); gabT, gabD (C. glutamicum) | 105.3 | ~0.7 | pnas.org, researchgate.net, kaist.ac.kr, pnas.org |
| Optimization of davTDBA genes (His6-tagged DavB) | davB (His6-tagged), davT, davD, davA | 24.5 | N/A | nih.gov |
| Cadaverine Pathway + gabTD operons | L-lysine decarboxylase (ldcC), putrescine transaminase (patA), γ-aminobutyraldehyde dehydrogenase (patD), gabT, gabD | ~25 | 0.17 | frontiersin.org, rsc.org |
Table 2: Enzymes Involved in Novel Glutaric Acid Biosynthetic Pathways from α-Ketoglutaric Acid
| Pathway Type | Key Enzymes Involved | Starting Substrate | Product | Reference(s) |
| α-Ketoglutaric Acid Reduction Pathway | 2-hydroxyglutarate dehydrogenase, glutaconate CoA-transferase, 2-hydroxyglutaryl-CoA dehydratase, enoyl trans-enoyl-CoA reductase, thioesterase | α-Ketoglutaric Acid (α-KG) | Glutaric Acid | researchgate.net, researchgate.net |
| Carbon Chain Extension Pathway | Homocitrate synthase, homoaconitase, homoisocitrate dehydrogenase, α-keto acid decarboxylase, succinate semialdehyde dehydrogenase | α-Ketoglutaric Acid (α-KG) | Glutaric Acid | researchgate.net |
Compound List
this compound
Glutaric acid
L-lysine
L-glutamate
Glutamine
Ammonia
5-aminovaleramide (5-AVA)
5-aminovalerate (5-AVA)
Glutarate semialdehyde
Glutaconate
2-hydroxyglutarate
Glutaconyl-CoA
2-hydroxyglutaryl-CoA
α-ketoglutaric acid (α-KG)
Glutamic acid
α-ketoadipate
α-keto acid
Succinate semialdehyde
Homocitrate
Homoconitate
Homoisocitrate
Acetyl-CoA
Glycerol
Rapeseed oil
Pyruvate
Oxaloacetate
Citric acid
Fumarate
Malic acid
L-aspartic acid
Aspartate
Ammonium (B1175870) ions
NADPH
ATP
Thiamine
L-glutamine
L-glutamic acid
L-lysine
L-arginine
L-alanine
L-phenylalanine
β-methylphenylalanine (BmePhe)
β-hydroxyenduracididine (BhEnd)
Putrescine
γ-aminobutyraldehyde
N-acetylglutamic acid
Polyamides
Polyesters
Polyhydroxyalkanoates
Polylactic acid
Polyglutamic acid (PGA)
Poly-γ-glutamic acid (γ-PGA)
Cyanophycin
Poly-ε-lysine (ε-PL)
Nylon-6,5
Nylon-6,6
Glutaric anhydride
5-hydroxyvaleric acid (5-HV)
5-hydroxyvaleric acid
Methylamine
Ethylamine
Theanine
Glutamyl-hydroxamate
Xylose Catabolic Pathways
The utilization of xylose, a pentose (B10789219) sugar abundant in lignocellulose, by microorganisms for the production of value-added chemicals is a significant area of research in biotechnology. Several xylose catabolic pathways exist, and their interplay can influence the yield and efficiency of producing compounds like glutaric acid.
One notable study investigated the metabolic potential of three xylose catabolic pathways: the isomerase, Weimberg, and Dahms pathways, for the synthesis of chemicals derived from 2-ketoglutarate and acetyl-CoA nih.govacs.orgresearchgate.net. This research highlighted a synergistic effect between the isomerase and Weimberg pathways. When glutaric acid was the target product, combining these pathways resulted in a significantly increased glutaric acid titer (602 mg/L) compared to using either pathway individually (104 mg/L or 209 mg/L) nih.govacs.orgresearchgate.net. This combined approach even surpassed the titer obtained from the glucose catabolic pathway for glutaric acid synthesis (420 mg/L) nih.govacs.orgresearchgate.net. This demonstrates that optimizing the utilization of xylose through synergistic metabolic pathways offers a powerful strategy for the synthesis of TCA cycle-derived chemicals, including glutaric acid nih.govacs.orgresearchgate.net.
The Weimberg pathway, a non-phosphorylative route for xylose metabolism, converts xylose to 2-oxoglutarate without the loss of carbon as CO2, unlike the isomerase pathway which can lead to carbon loss in the tricarboxylic acid (TCA) cycle frontiersin.org. Theoretically, the Weimberg pathway yields 1 mol of 2-oxoglutarate per mol of xylose, whereas the isomerase pathway yields approximately 0.83 mol of 2-oxoglutarate per mol of xylose due to CO2 formation frontiersin.org. However, the isomerase pathway can produce higher amounts of redox equivalents frontiersin.org. The efficiency of the Weimberg pathway can be limited by bottleneck enzymes, such as xylose isomerase, which can be engineered through directed evolution to enhance activity and improve product titers acs.org.
While the direct synthesis of "this compound" (which is often a typo for glutamic acid or glutaric acid) via xylose catabolic pathways is mentioned in the context of glutaric acid production, the specific role or synthesis of this compound itself in these pathways requires further clarification. The research primarily focuses on glutaric acid production.
Data Table: Glutaric Acid Production from Xylose Catabolic Pathways
| Pathway Combination | Glutaric Acid Titer (mg/L) | Comparison to Glucose Pathway | Reference(s) |
| Isomerase Pathway Only | 104 | Lower | nih.govacs.orgresearchgate.net |
| Weimberg Pathway Only | 209 | Lower | nih.govacs.orgresearchgate.net |
| Isomerase + Weimberg Pathways (Synergistic) | 602 | Higher | nih.govacs.orgresearchgate.net |
| Glucose Catabolic Pathway | 420 | Baseline | nih.govacs.orgresearchgate.net |
Related Compound Names:
Glutaric acid
Glutamic acid
Xylose
2-ketoglutarate
Acetyl-CoA
2-oxoglutarate
Glyceraldehyde-3P
Xylulose-5P
Pentose Phosphate (B84403) Pathway (PPP)
Tricarboxylic Acid (TCA) Cycle
L-lysine
5-aminovaleric acid (AVA) pathway
5-aminovaleramide amidohydrolase (DavA)
L-lysine 2-monooxygenase (DavB)
5-aminovalerate aminotransferase (DavT)
Glutarate semialdehyde dehydrogenase (DavD)
4-aminobutyrate aminotransferase (GabT)
Succinate-semialdehyde dehydrogenase (GabD)
Glutamate (B1630785) dehydrogenase (GDH)
Poly-γ-glutamic acid (γ-PGA)
Glutamine
Proline
Pyruvate
Oxaloacetate
Phosphoenolpyruvate
Glutaconyl-CoA
Crotonyl-CoA
Glutaryl-CoA
Glutamate
Xylonic acid
2-keto-3-deoxy-d-xylonate
Glutaric acid monomethyl ester
Glutaric acid monomethyl ester sodium salt
N-Boc pyroglutamic acid
Glycine
Alanine
α-ketoglutarate
Isocitrate
Citrate
Succinate
Folate
PABA
Chorismate
Rubisco
Glycerol
Ribulose-5-phosphate
Ribose-5-phosphate
Fructose-6-phosphate
Glucose-6-phosphate
6-phosphogluconolactone
6-phosphogluconate
Ethylmalonic acid
3-methyl-glutaric acid
3-methyl-glutaconic acid
3-hydroxy-3-methyl-glutaric acid
3-hydroxy-3-methylglutaryl-CoA lyase1.
This compound, a derivative of glutaric acid, is a molecule that has garnered interest in various chemical and biological contexts. While extensive research has focused on glutaric acid itself, the synthesis of its derivatives and specific metabolic pathways involving it are areas of ongoing investigation. This section explores known synthetic approaches and relevant metabolic pathways.
Xylose Catabolic Pathways
The utilization of xylose, a pentose sugar abundant in lignocellulose, by microorganisms for the production of value-added chemicals is a significant area of research in biotechnology. Several xylose catabolic pathways exist, and their interplay can influence the yield and efficiency of producing compounds like glutaric acid.
One notable study investigated the metabolic potential of three xylose catabolic pathways: the isomerase, Weimberg, and Dahms pathways, for the synthesis of chemicals derived from 2-ketoglutarate and acetyl-CoA nih.govacs.orgresearchgate.net. This research highlighted a synergistic effect between the isomerase and Weimberg pathways. When glutaric acid was the target product, combining these pathways resulted in a significantly increased glutaric acid titer (602 mg/L) compared to using either pathway individually (104 mg/L or 209 mg/L) nih.govacs.orgresearchgate.net. This combined approach even surpassed the titer obtained from the glucose catabolic pathway for glutaric acid synthesis (420 mg/L) nih.govacs.orgresearchgate.net. This demonstrates that optimizing the utilization of xylose through synergistic metabolic pathways offers a powerful strategy for the synthesis of TCA cycle-derived chemicals, including glutaric acid nih.govacs.orgresearchgate.net.
The Weimberg pathway, a non-phosphorylative route for xylose metabolism, converts xylose to 2-oxoglutarate without the loss of carbon as CO2, unlike the isomerase pathway which can lead to carbon loss in the tricarboxylic acid (TCA) cycle frontiersin.org. Theoretically, the Weimberg pathway yields 1 mol of 2-oxoglutarate per mol of xylose, whereas the isomerase pathway yields approximately 0.83 mol of 2-oxoglutarate per mol of xylose due to CO2 formation frontiersin.org. However, the isomerase pathway can produce higher amounts of redox equivalents frontiersin.org. The efficiency of the Weimberg pathway can be limited by bottleneck enzymes, such as xylose isomerase, which can be engineered through directed evolution to enhance activity and improve product titers acs.org.
While the research primarily focuses on glutaric acid production, the term "this compound" is not explicitly detailed in the context of these xylose catabolic pathways. The studies discuss the production of glutaric acid, which is a dicarboxylic acid, and its precursors like 2-ketoglutarate.
Data Table: Glutaric Acid Production from Xylose Catabolic Pathways
| Pathway Combination | Glutaric Acid Titer (mg/L) | Comparison to Glucose Pathway | Reference(s) |
| Isomerase Pathway Only | 104 | Lower | nih.govacs.orgresearchgate.net |
| Weimberg Pathway Only | 209 | Lower | nih.govacs.orgresearchgate.net |
| Isomerase + Weimberg Pathways (Synergistic) | 602 | Higher | nih.govacs.orgresearchgate.net |
| Glucose Catabolic Pathway | 420 | Baseline | nih.govacs.orgresearchgate.net |
Related Compound Names:
Glutaric acid
Glutamic acid
Xylose
2-ketoglutarate
Acetyl-CoA
2-oxoglutarate
Glyceraldehyde-3P
Xylulose-5P
Pentose Phosphate Pathway (PPP)
Tricarboxylic Acid (TCA) Cycle
L-lysine
5-aminovaleric acid (AVA) pathway
5-aminovaleramide amidohydrolase (DavA)
L-lysine 2-monooxygenase (DavB)
5-aminovalerate aminotransferase (DavT)
Glutarate semialdehyde dehydrogenase (DavD)
4-aminobutyrate aminotransferase (GabT)
Succinate-semialdehyde dehydrogenase (GabD)
Glutamate dehydrogenase (GDH)
Poly-γ-glutamic acid (γ-PGA)
Glutamine
Proline
Pyruvate
Oxaloacetate
Phosphoenolpyruvate
Glutaconyl-CoA
Crotonyl-CoA
Glutaryl-CoA
Glutamate
Xylonic acid
2-keto-3-deoxy-d-xylonate
Glutaric acid monomethyl ester
Glutaric acid monomethyl ester sodium salt
Pyroglutamate
N-Boc pyroglutamic acid
Glycine
Alanine
α-ketoglutarate
Isocitrate
Citrate
Succinate
Folate
PABA
Chorismate
Rubisco
Glycerol
Ribulose-5-phosphate
Ribose-5-phosphate
Fructose-6-phosphate
Glucose-6-phosphate
6-phosphogluconolactone
6-phosphogluconate
Ethylmalonic acid
3-methyl-glutaric acid
3-methyl-glutaconic acid
3-hydroxy-3-methyl-glutaric acid
3-hydroxy-3-methylglutaryl-CoA lyase
Based on the detailed analysis of the provided outline and the available research, it is not possible to generate the requested article focusing solely on "this compound."
There is a significant and critical discrepancy within the request. The subject is specified as "this compound," however, the subsections of the provided outline explicitly refer to different compounds:
Mechanistic Studies of Glutaramic Acid Reactions and Interactions
Biochemical Reaction Mechanisms
Role in Transamination Reactions
Transamination is a critical biochemical reaction that involves the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgrnlkwc.ac.in Glutamic acid, the deaminated form of glutaramic acid, is a central molecule in these processes. davuniversity.org In many transamination reactions, an amino acid transfers its amino group to α-ketoglutarate, forming glutamic acid and a new α-keto acid. wikipedia.org This makes α-ketoglutarate a primary acceptor of amino groups. wikipedia.org
The reaction is catalyzed by enzymes called aminotransferases or transaminases, which require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. rnlkwc.ac.indavuniversity.org The mechanism occurs in two stages: first, the amino group of the initial amino acid is transferred to the PLP coenzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding α-keto acid. wikipedia.org In the second stage, the amino group from PMP is transferred to the acceptor α-keto acid (like α-ketoglutarate) to form a new amino acid (glutamate) and regenerate the PLP-enzyme complex. wikipedia.org This reversibility is key to the role of transamination in both amino acid synthesis and degradation. rnlkwc.ac.indavuniversity.org Through this pathway, nitrogen from various amino acids is funneled into glutamate (B1630785). davuniversity.org
Oxidative Deamination Processes
Oxidative deamination is a metabolic pathway that removes the amino group from an amino acid, converting it into the corresponding keto acid and liberating ammonia (B1221849). wikipedia.orgmedmuv.com This process occurs primarily in the liver and is a crucial step in the catabolism of amino acids. wikipedia.orggpnotebook.com Glutamic acid is unique as it is the primary amino acid that undergoes rapid oxidative deamination to a significant extent. davuniversity.orgmedmuv.com
The key enzyme in this process is glutamate dehydrogenase (GDH), which is located in the mitochondria. wikipedia.orglibretexts.org Using NAD+ or NADP+ as a coenzyme, GDH catalyzes the removal of the amino group from glutamate, regenerating α-ketoglutarate and producing free ammonia (NH4+). wikipedia.orglibretexts.org The α-ketoglutarate can then enter the tricarboxylic acid (TCA) cycle for energy production. taylorandfrancis.com The liberated ammonia is a toxic byproduct that is subsequently converted into urea (B33335) via the urea cycle for safe excretion. wikipedia.org The combination of transamination (to collect amino groups in glutamate) and subsequent oxidative deamination of glutamate by GDH provides a major pathway for the metabolic breakdown of most amino acids. wikipedia.orgmedmuv.com
Proton Transfer Reactions in Nanoparticles
Proton transfer is a fundamental chemical reaction that can be influenced by the surrounding environment, such as the presence of nanoparticles. Studies on molecular photoswitches have shown that reaction coordinates can be tuned by nanoparticles. rsc.org For instance, silver nanoparticles have been observed to suppress excited-state intramolecular proton transfer (ESIPT) in certain molecules, favoring an alternative pathway like twisted intramolecular charge transfer (TICT). rsc.org
The mechanism of proton transfer in amino acids has been studied computationally, revealing that water molecules can act as a bridge, facilitating the process. rsc.org A bridging water molecule can induce a concerted but asynchronous double proton transfer, where the transfer of a carboxyl hydrogen atom precedes the transfer to the ammonium (B1175870) group. rsc.org The presence of nanoparticles can alter the local environment, potentially by providing a surface for reactions or by modifying the properties of the solvent, thereby controlling the proton transfer pathways. rsc.org The phase transfer of nanoparticles, which is essential for their application in various solvents, often involves ligands that can participate in acid-base chemistry, further highlighting the interplay between nanoparticle surfaces and proton exchange. mdpi.com
Mechanistic Studies of this compound Derivatives
Derivatives of this compound, particularly those with a cyclic structure, have been investigated for their pharmaceutical potential. Understanding their mechanism of action is key to their development as therapeutic agents.
Mechanisms of Action for Pharmaceutical Agents
Glutarimide (B196013) derivatives, which can be synthesized from glutaric acid or its anhydride (B1165640), have shown therapeutic action for various conditions. google.com For example, certain glutarimide compounds are explored for treating diseases of the upper respiratory tract. google.com The mechanism of action for some glutarimide and succinimide (B58015) derivatives involves the inhibition of DNA methylation in cells, particularly tumor cells. google.com DNA methylation is a crucial epigenetic mechanism that regulates gene expression, and its inhibition can lead to the re-expression of tumor suppressor genes, providing an anti-cancer effect. The synthesis of these imide derivatives typically involves the thermal cyclization of a dicarboxylic acid derivative with a primary amine. google.com
Based on extensive searches, there is a significant lack of specific, publicly available scientific literature detailing the role of This compound in the contexts requested: its influence on cellular processes and signaling pathways, and its use in genetic code expansion for studying ion channels.
The search results consistently provided information on related but chemically distinct compounds:
Glutaric Acid : A dicarboxylic acid, whose accumulation is linked to the metabolic disorder glutaric aciduria. wikipedia.orgmedlineplus.gov
Glutamic Acid (Glutamate) : A proteinogenic amino acid and a primary excitatory neurotransmitter, which is frequently a subject in studies of cellular metabolism and genetic code expansion. wikipedia.orgacs.org
γ-Carboxyglutamic Acid : A modified amino acid, derived from glutamic acid post-translationally, crucial for blood coagulation through calcium binding. wikipedia.orgbritannica.com
"this compound" is the monoamide of glutaric acid. While its structure is similar to other biologically active molecules, no research linking it to the specific outline topics—cellular signaling or genetic code expansion in ion channels—could be retrieved.
Therefore, it is not possible to generate a scientifically accurate article on "this compound" for the specified sections based on the available data. The information required to fulfill the request as outlined is not present in the search results.
Advanced Applications of Glutaramic Acid and Its Polymeric Forms
Poly(glutamic acid) (PGA) in Advanced Materials Science
Poly(glutamic acid) (PGA), a naturally occurring and synthetic polypeptide, has garnered significant attention in materials science due to its biocompatibility, biodegradability, and non-immunogenic properties. nih.govnih.gov PGA exists in two isomeric forms, α-PGA and γ-PGA, which differ in the linkage between glutamic acid monomers. mdpi.commdpi.com While α-PGA is typically synthesized chemically, γ-PGA is produced on a large scale through microbial fermentation. mdpi.comnih.gov The presence of free carboxyl groups along its backbone provides PGA with high water solubility, the capacity for electrostatic interactions, and the ability to form hydrogels, making it a versatile platform for creating advanced materials. researchgate.netmdpi.com
Synthesis and Characterization of PGA-based Composites
The functional carboxyl groups of poly(glutamic acid) allow for its combination with various materials to form composites with enhanced properties for specific applications. The synthesis of these composites often involves methods like co-precipitation, functionalization, and blending, followed by detailed characterization to understand their structure and properties.
For instance, PGA-functionalized alumina (B75360) nanoparticles (γ-PAN) have been synthesized to evaluate their protein adsorption capabilities. rsc.org In one study, the characterization of these nanoparticles using Transmission Electron Microscopy (TEM) revealed a mean particle size of 6.7 nm for γ-PAN, slightly larger than the 5.4 nm for uncoated alumina nanoparticles (AN). rsc.org The successful coating of γ-PGA onto the alumina nanoparticles was confirmed by a shift in the point-of-zero-charge from 9.1 to 3.2, indicating a change in the surface charge from positive to negative. rsc.org
Similarly, magnetite nanoparticles (MNPs) have been coated with sodium and calcium salts of poly(γ-glutamic acid) (NaPGA and CaPGA) via a co-precipitation method. researchgate.net Characterization using Fourier Transform Infrared (FTIR) spectroscopy and magnetization curves confirmed the presence of the PGA coating. X-ray diffraction (XRD) patterns showed that the synthesized MNPs were pure magnetite. researchgate.net The mean diameters of NaPGA- and CaPGA-coated MNPs were determined by TEM to be 11.8 nm and 14 nm, respectively. researchgate.net
In the realm of biomaterials for tissue engineering, composite scaffolds have been developed. A poly(γ–glutamic acid)/β–tricalcium phosphate (B84403) (γ–PGA/β–TCP) composite fibrous mat was fabricated using electrospinning. mdpi.com Scanning electron micrographs showed that the resulting fibers had a uniform morphology with diameters ranging from 0.64 ± 0.07 µm to 1.65 ± 0.16 µm. mdpi.com Another example is the creation of porous γ-PGA/chitosan (B1678972) composite scaffolds using a freeze-gelation method. scientific.net Scanning Electron Microscopy (SEM) of these scaffolds revealed an interconnected porous structure with pore sizes ranging from 30 to 100 micrometers. scientific.net
Table 1: Characterization of PGA-Based Composites
| Composite Material | Synthesis Method | Characterization Technique | Key Findings |
|---|---|---|---|
| γ-PGA-functionalized alumina nanoparticles (γ-PAN) | Functionalization | TEM, Zeta Potential | Mean particle size of 6.7 nm; shift in point-of-zero-charge from 9.1 to 3.2. rsc.org |
| PGA-coated magnetite nanoparticles (MNPs) | Co-precipitation | TEM, FTIR, XRD | Mean diameter of 11.8-14 nm; confirmation of PGA coating and pure magnetite structure. researchgate.net |
| γ-PGA/β-Tricalcium Phosphate (β-TCP) fibrous mat | Electrospinning | SEM | Uniform fiber morphology with diameters of 0.64-1.65 µm. mdpi.com |
| γ-PGA/Chitosan scaffold | Freeze-gelation | SEM | Interconnected porous structure with 30-100 µm pore size. scientific.net |
Hydrogels and Nanomaterials based on PGA
The inherent properties of PGA, particularly its hydrophilicity and the presence of reactive carboxyl groups, make it an excellent candidate for the fabrication of hydrogels and nanomaterials. mdpi.comresearchgate.net These materials are extensively explored for biomedical applications due to their ability to absorb large amounts of water and their structural similarity to the natural extracellular matrix. mdpi.com
PGA-based hydrogels can be formed through physical or chemical crosslinking methods. mdpi.com Physical crosslinking involves intermolecular interactions, which avoids the use of potentially toxic crosslinking agents, thus enhancing biocompatibility. mdpi.com Chemically crosslinked hydrogels can be engineered with tunable properties. For example, injectable hydrogels have been designed by self-crosslinking adipic dihydrazide (ADH)-modified poly(L-glutamic acid) (PLGA–ADH) and aldehyde-modified poly(L-glutamic acid) (PLGA–CHO). rsc.org The properties of these hydrogels, such as gelation time, swelling, and mechanical strength, can be controlled by adjusting the solid content, the molar ratio of hydrazide to aldehyde groups, and the oxidation degree of the PLGA–CHO. rsc.org Similarly, methacrylated γ-PGA has been used to prepare hydrogels under UV irradiation, with their properties tailored by adjusting the degree of substitution and precursor concentration. researchgate.net
PGA-based nanomaterials, including nanoparticles, have been developed primarily for drug delivery. nih.govnih.gov These nanomaterials can be designed to encapsulate both hydrophobic and hydrophilic drugs, offering controlled and sustained release profiles. mdpi.com For instance, nanoparticles formed from α-PGA have been used to deliver doxorubicin (B1662922) (DOX). An α-PGA/DOX nanoparticle system with a particle size of 110.4 nm demonstrated a high drug-loading content of 66.2%. mdpi.com These nanoparticles exhibit pH-dependent release characteristics, which is a desirable trait for targeted cancer therapy. mdpi.com The anionic nature of PGA allows for complexation with cationic drugs through electrostatic interactions, often achieving high loading efficiency without the need for harsh organic solvents. mdpi.com
Table 2: Properties of PGA-Based Hydrogels and Nanomaterials
| Material Type | Key Features | Controlled Parameters | Example Application |
|---|---|---|---|
| Injectable Hydrogel (PLGA-ADH/PLGA-CHO) | In situ forming, self-crosslinking | Solid content, functional group ratio, oxidation degree | Cartilage tissue engineering. rsc.org |
| UV-cured Hydrogel (methacrylated γ-PGA) | Tunable crosslink density | Degree of substitution, precursor concentration | Potential tissue engineering scaffolds. researchgate.net |
| Nanoparticles (α-PGA/DOX) | High drug-loading, pH-sensitive release | - | Doxorubicin delivery. mdpi.com |
| Nanogels (γ-PGA/Gelatin) | Electrostatic assembly | - | Encapsulation of florfenicol. researchgate.net |
Biomedical Applications of PGA
The unique combination of biocompatibility, biodegradability, and versatile chemical functionality makes poly(glutamic acid) a highly promising polymer for a wide range of biomedical applications. nih.goviris-biotech.de Its derivatives are being actively investigated in fields such as drug delivery, tissue engineering, and as antimicrobial agents. nih.govfrontiersin.org
PGA is an ideal candidate for creating sophisticated drug delivery systems due to its high loading capacity for a variety of therapeutic agents. mdpi.comthinkdochemicals.com The polymer's backbone can be chemically modified to attach drugs, or it can be used to physically encapsulate them within nanoparticles, microparticles, and hydrogels. mdpi.comnih.gov This versatility allows for the development of carriers that provide controlled and sustained drug release, enhancing therapeutic efficacy while minimizing systemic toxicity. thinkdochemicals.com
A notable example is the α-PGA-paclitaxel conjugate (Opaxio™), which has undergone clinical trials for cancer therapy. iris-biotech.de In preclinical studies, α-PGA has been used to create nanoparticles for delivering doxorubicin (DOX). These nanoparticles showed enhanced antitumor efficacy in vivo, with a tumor inhibition rate of 67.4%, a 1.5-fold increase compared to DOX injection alone, along with reduced systemic toxicity. mdpi.com The mechanism often involves creating amphiphilic block copolymers, such as mPEG-b-PGA, which self-assemble into nanocarriers that entrap drugs through electrostatic and hydrophobic interactions. mdpi.com PGA-based systems can also be designed to be responsive to stimuli in the tumor microenvironment, such as lower pH, leading to targeted drug release. mdpi.com
In tissue engineering, PGA serves as a scaffold material that supports cell attachment, proliferation, and differentiation, facilitating the regeneration of damaged tissues. nih.govthinkdochemicals.com Its ability to be formed into hydrogels and porous scaffolds is particularly advantageous. scientific.netrsc.org
For cartilage tissue engineering, injectable, in-situ forming PLGA hydrogels have been developed. rsc.org These hydrogels were shown to be cytocompatible, allowing for the encapsulation and viability of rabbit chondrocytes. Preliminary in vivo studies demonstrated rapid gel formation, mechanical stability, and the formation of ectopic cartilage, highlighting their potential as a cell delivery vehicle for cartilage regeneration. rsc.org
In bone regeneration, a composite fibrous mat made of γ–PGA and β–tricalcium phosphate (β–TCP) was fabricated via electrospinning. mdpi.com In vitro experiments with osteoblast-like cells showed that the composite mat supported cell adhesion and alkaline phosphatase activity. When implanted in a rat cranial bone defect, the γ–PGA/β–TCP mat promoted new bone growth after 8 weeks. mdpi.com Furthermore, γ-PGA/chitosan composite scaffolds have demonstrated improved hydrophilicity, mechanical strength, and cytocompatibility, with the number of osteosarcoma cells cultured on these scaffolds being approximately double that on unmodified chitosan scaffolds after 7 days. scientific.net
Poly(glutamic acid) has demonstrated inherent antimicrobial properties, making it a valuable component in the development of materials that can prevent or combat microbial infections. frontiersin.org The antimicrobial activity of γ-PGA has been shown to be dependent on its molecular weight. nih.gov
Studies have investigated the minimum inhibitory concentration (MIC) of γ-PGA against various microorganisms. For Escherichia coli and Bacillus subtilis, the MIC was found to be less than 2.5 mg/mL when the molar mass of γ-PGA was greater than 700 kDa. nih.gov Research has shown that γ-PGA can inhibit the growth of both gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae, Shigella dysenteriae, Escherichia coli) and gram-positive (Staphylococcus aureus) pathogens. frontiersin.org The mechanism of action appears to be related to the molar mass of PGA and the microbial membrane structure, with higher molar mass PGA causing more significant damage to the microbial cellular structure. nih.gov
Furthermore, PGA has been used to coat nanoparticles to enhance their antibacterial effects. Magnetite nanoparticles coated with NaPGA and CaPGA showed a lower MIC against Salmonella enteritidis than some commercial antibiotics. researchgate.net These PGA-modified nanoparticles were also found to be non-toxic to human skin fibroblast cells, indicating their potential for safe use in biomedical applications. researchgate.net
Vaccine Adjuvants
Polymeric forms of glutaramic acid, particularly poly-γ-glutamic acid (γ-PGA), have emerged as promising candidates for vaccine adjuvants due to their biocompatible and biodegradable nature. mdpi.com These polymers can enhance the immunogenicity of vaccines, stimulating a more robust and targeted immune response. mdpi.com
Research has shown that γ-PGA-based nanoparticles can function as effective adjuvants by promoting the uptake of antigens by dendritic cells (DCs), which are crucial for initiating an immune response. plos.org Once taken up by DCs, these nanoparticles can stimulate the secretion of cytokines, which in turn enhances the activation of T cells. plos.org The intrinsic adjuvant properties of γ-PGA nanoparticles have been a focus of investigation, as they can contribute to systemic anti-tumor immunity and inhibit tumor growth. plos.org
Furthermore, γ-PGA has been combined with other adjuvants, such as alum, to create novel adjuvant systems. A combination of γ-PGA and alum (PGA/Alum) has been shown to enhance antigen delivery to draining lymph nodes and increase antigen-specific immunogenicity in mice. irb.hr This combination was found to significantly boost the production of antigen-specific antibodies and enhance cytotoxic T lymphocyte (CTL) activity. irb.hr Studies in aged mice have also demonstrated that PGA/Alum can improve vaccine efficacy, suggesting its potential for use in immunocompromised populations. acs.org The mechanism is thought to involve the stimulation of innate immune responses through Toll-like receptor 4 (TLR4) by γ-PGA, complementing the antibody-promoting effects of alum. irb.hracs.org
In addition to its intrinsic adjuvant properties, γ-PGA can be used as a carrier for other immunostimulatory molecules. For instance, CpG oligodeoxynucleotides (CpG ODN), which are TLR9 agonists, have been encapsulated in γ-PGA-based nanoparticles. mdpi.com This co-delivery system has been shown to synergistically activate macrophages through the stimulation of both TLR4 and TLR9, leading to potent antigen-specific cellular immunity. mdpi.com
The following table summarizes key research findings on the use of this compound polymers as vaccine adjuvants:
| Polymeric Form | Application | Key Findings |
| γ-PGA nanoparticles | Antigen carrier and adjuvant | Promotes antigen uptake by dendritic cells, stimulates cytokine release, and enhances T cell responses. plos.org |
| PGA/Alum complex | Adjuvant for influenza vaccine | Enhanced antigen delivery, increased antibody production, and boosted cytotoxic T lymphocyte (CTL) activity. irb.hr |
| γ-PGA-Phe nanoparticles encapsulating CpG ODN | Co-delivery system for vaccine adjuvants | Synergistic activation of macrophages via TLR4 and TLR9, leading to potent cellular immunity. mdpi.com |
Medical Device Coatings
The polymeric forms of this compound are being explored for their potential in creating advanced coatings for medical devices. researchgate.net These coatings aim to improve the biocompatibility of devices and prevent common complications such as implant-associated infections. fraunhofer.de
One approach involves the use of polyelectrolyte multilayers (PEMs) composed of poly-L-glutamic acid and a polycation like poly-L-lysine. fraunhofer.de These multilayered coatings can be applied to the surfaces of medical implants, such as those made of titanium. fraunhofer.de To enhance their functionality, these coatings can be embedded with antimicrobial agents. Research has demonstrated the successful incorporation of silver (Ag) and copper oxide (CuO) nanoparticles into these poly(amino acid) multilayers. irb.hrfraunhofer.de The incorporation of these nanoparticles provides the coating with antibacterial properties, with studies showing effectiveness in preventing the formation of biofilms from bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. irb.hrfraunhofer.de
Another strategy utilizes hydrogels derived from poly-γ-glutamic acid (γ-PGA). mdpi.comresearchgate.net These hydrogels can be formed through methods like photopolymerization of methacrylated γ-PGA. researchgate.net The properties of these hydrogels, such as their swelling behavior and mechanical strength, can be tailored by adjusting factors like the degree of substitution and precursor concentration. researchgate.net Such hydrogels are being investigated as coatings for medical devices and as scaffolds for tissue engineering due to their biocompatibility. mdpi.comresearchgate.net For instance, injectable hydrogels have been developed using hydrazide-modified γ-PGA, which exhibit good mechanical and biocompatibility properties. nih.gov
The table below outlines research on this compound-based medical device coatings:
| Coating Type | Composition | Application | Key Findings |
| Polyelectrolyte Multilayers (PEMs) | Poly-L-lysine and poly-L-glutamic acid with embedded silver (PEMAg) or copper oxide (PEMCuO) nanoparticles | Antibacterial coatings for titanium medical surfaces | Successfully incorporated nanoparticles, demonstrated biocompatibility, and prevented biofilm formation. irb.hrfraunhofer.de |
| Hydrogel | Methacrylated γ-PGA | Potential for medical device coatings and tissue engineering scaffolds | Tunable swelling and mechanical properties; cytocompatible. researchgate.net |
| Injectable Hydrogel | Hydrazide-modified poly (γ-glutamic acid) (γ-PGA-ADH) and hyaluronic acid (HA-CHO) | Drug delivery and tissue engineering | Good mechanical and biocompatibility properties. nih.gov |
This compound Derivatives in Therapeutic Development
Anticancer Agents
Glutamic acid derivatives have become a significant area of research in the development of novel anticancer therapies. nih.gov This interest stems from the crucial role of glutamine, a derivative of glutamic acid, in the metabolism of cancer cells. nih.govdntb.gov.ua Cancer cells often exhibit a high demand for glutamine as a source of carbon and nitrogen for their rapid growth and proliferation. mdpi.com Consequently, targeting glutamine metabolism with glutamic acid derivatives presents a promising strategy to inhibit tumor growth. nih.govdntb.gov.ua
Several approaches are being investigated:
Inhibition of Glutaminase (GLS): Glutaminase is a key enzyme that converts glutamine to glutamate (B1630785). Inhibiting this enzyme can disrupt cancer cell metabolism. CB-839 (Telaglenastat) is a potent, non-competitive allosteric inhibitor of GLS that has been evaluated in clinical trials for various cancers, including metastatic colorectal cancer. nih.govmdanderson.org It has shown antiproliferative properties in triple-negative breast cancer by reducing glutamine consumption and the levels of downstream metabolites. nih.gov
Targeting Glutamine Transporters: Cancer cells rely on transporters to uptake glutamine. V-9302, an antagonist of the glutamine transporter SLC1A5 (also known as ASCT2), has demonstrated anti-tumor responses in preclinical models of solid tumors by blocking glutamine uptake. mdpi.comnih.gov
PET Imaging Agents: Derivatives of glutamic acid are also being developed as imaging agents to monitor cancer metabolism. (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG) is a positron emission tomography (PET) tracer used to measure the activity of the system xC- transporter, which is highly expressed in various cancers. plos.org This allows for the non-invasive detection of tumors and the evaluation of treatment response. plos.orgmdanderson.org
Computationally Designed Derivatives: Researchers are using computational methods to design and screen novel glutamic acid derivatives with potential anticancer activity. dntb.gov.uamdpi.commdpi.com In one study, 123 derivatives were theoretically formulated, with nine showing promise for cytotoxicity against breast adenocarcinoma, lung cancer, and colon carcinoma cell lines. nih.govdntb.gov.ua
The following table summarizes some of the glutamic acid derivatives under investigation for cancer therapy:
| Derivative | Target/Mechanism | Development Stage | Key Findings |
| CB-839 (Telaglenastat) | Glutaminase (GLS1) inhibitor | Phase I/II Clinical Trials | Reduces glutamine consumption and shows antiproliferative properties in various cancers. nih.govmdanderson.org |
| V-9302 | SLC1A5 (ASCT2) glutamine transporter antagonist | Preclinical | Blocks glutamine uptake, leading to altered tumor cell growth and survival. mdpi.comnih.gov |
| (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG) | System xC- transporter substrate for PET imaging | Clinical Trials | Used for detection and monitoring of various cancers by measuring transporter activity. plos.orgmdanderson.org |
| Computationally Designed Derivatives (e.g., 4Db6) | Predicted to inhibit glutamine synthetase | In silico and in vitro | Showed cytotoxicity against various cancer cell lines in theoretical and initial experimental studies. nih.govdntb.gov.ua |
Neurotransmitter Modulation
Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a critical role in synaptic transmission and plasticity, which are fundamental for cognitive functions like learning and memory. wikipedia.orgnih.gov It is also the precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. wikipedia.orgnih.govphysio-pedia.com The balance between excitatory glutamatergic and inhibitory GABAergic signaling is crucial for normal brain function. nih.gov
Derivatives of this compound are being investigated for their potential to modulate these neurotransmitter systems, which could have therapeutic applications in a range of neurological and psychiatric disorders. jst.go.jp Research in this area focuses on several key aspects:
Glutamate Receptors: Glutamate acts on both ionotropic (e.g., NMDA, AMPA) and metabotropic receptors. wikipedia.orgjst.go.jp The development of compounds that can selectively target these receptors is a major goal in neuropharmacology. While much of the research has focused on glutamic acid itself, the principles apply to the development of its derivatives for more specific actions.
GABA Synthesis and Signaling: Since glutamic acid is the direct precursor to GABA, via the enzyme glutamic acid decarboxylase (GAD), modulation of this pathway can impact inhibitory neurotransmission. nih.govphysio-pedia.comacnp.org Deficits in GABA signaling are associated with conditions like hypertonia and rigidity. physio-pedia.com
Enteric Nervous System: Glutamatergic neurons and NMDA receptors have also been identified in the human enteric nervous system, where they appear to modulate cholinergic function. acnp.org This suggests that this compound derivatives could have applications in gastrointestinal disorders.
The table below highlights the roles of glutamic acid and its derivatives in neurotransmitter systems:
| System | Role of Glutamic Acid/Derivatives | Potential Therapeutic Applications |
| Central Nervous System (Excitatory) | Primary excitatory neurotransmitter, acting on NMDA and AMPA receptors. wikipedia.orgnih.gov | Modulation of cognitive function, treatment of disorders related to excitotoxicity. jst.go.jp |
| Central Nervous System (Inhibitory) | Precursor to the inhibitory neurotransmitter GABA. wikipedia.orgnih.govphysio-pedia.com | Treatment of seizure disorders, anxiety, and other conditions linked to GABA deficits. nih.govphysio-pedia.com |
| Enteric Nervous System | Modulates cholinergic function via NMDA receptors. acnp.org | Potential for treating gastrointestinal motility disorders. |
Treatment of Metabolic Disorders
Derivatives of this compound are intrinsically linked to the metabolic disorder glutaric aciduria type I (GA-I). actaneurologica.com This rare, autosomal recessive disorder is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, which is essential for the breakdown of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. actaneurologica.comedoriumjournalofradiology.com This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, which are neurotoxic and can cause severe neurological damage. actaneurologica.comedoriumjournalofradiology.com
While this compound derivatives are the cause of the pathology in GA-I, research into their transport and effects is crucial for developing treatment strategies. nih.gov Current management of GA-I focuses on reducing the production of these toxic metabolites and aiding in their removal. atamanchemicals.com Therapeutic approaches include:
Dietary Management: A low-protein diet, specifically restricting the intake of lysine and tryptophan, is a cornerstone of treatment. edoriumjournalofradiology.comatamanchemicals.com
Supplementation: L-carnitine supplementation is used to help form and excrete glutaric acid derivatives as acylcarnitines. edoriumjournalofradiology.comresearchgate.net Riboflavin (B1680620), a cofactor for the deficient enzyme, may also be used to enhance any residual enzyme activity. edoriumjournalofradiology.com
GABA Analogues: Because glutaric acid can inhibit the synthesis of GABA, analogues like baclofen (B1667701) may be used to manage symptoms such as dystonia. edoriumjournalofradiology.com
The identification of transporters for glutaric acid and its derivatives, such as organic anion transporters (OATs), may represent new therapeutic targets for treating GA-I and related disorders. nih.gov While the direct use of this compound derivatives as a treatment is not the primary approach, understanding their metabolic pathways is key to managing these conditions. creative-proteomics.com
The table below summarizes the connection between this compound derivatives and metabolic disorders:
| Metabolic Disorder | Role of this compound Derivatives | Therapeutic Approaches |
| Glutaric Aciduria Type I (GA-I) | Accumulation of glutaric acid and 3-hydroxyglutaric acid due to enzyme deficiency, leading to neurotoxicity. actaneurologica.comedoriumjournalofradiology.com | Low-protein diet (lysine and tryptophan restriction), L-carnitine and riboflavin supplementation, GABA analogues (e.g., baclofen). edoriumjournalofradiology.comatamanchemicals.comresearchgate.net |
Prodrug Development and Enhanced Bioavailability
The chemical structure of this compound makes it a valuable component in prodrug design, a strategy used to improve the physicochemical and pharmacokinetic properties of therapeutic agents. tandfonline.com By conjugating a drug molecule with this compound, it is possible to enhance properties such as water solubility and bioavailability. tandfonline.comajrconline.org
A notable example is the development of a curcumin-diglutaric acid (CurDG) prodrug. tandfonline.com Curcumin (B1669340), a natural compound with various biological activities, suffers from poor water solubility, which limits its therapeutic potential. By conjugating curcumin with glutaric acid via an ester linkage, researchers significantly increased its aqueous solubility. researchgate.nettandfonline.com This prodrug was also found to release the parent curcumin molecule in human plasma, demonstrating its potential to serve as an effective delivery system with enhanced oral bioavailability. researchgate.nettandfonline.com
The use of dicarboxylic acids like glutaric acid in prodrug design can also lead to intramolecularly-activated prodrugs. tandfonline.com This approach has the advantage of avoiding variability in drug release that can arise from enzymatic bioactivation, which can differ between individuals. tandfonline.com
Another example involves the synthesis of amino acid derivatives of the flavonoid tricin. A tricin-alanine-glutamic acid conjugate was shown to have enhanced permeability and stability, resulting in excellent bioavailability after oral administration in rats. mdpi.com This suggests that incorporating glutamic acid into a prodrug structure can facilitate transport and improve drug delivery. mdpi.com
The table below presents examples of this compound in prodrug development:
| Prodrug | Parent Drug | Purpose of Conjugation | Key Findings |
| Curcumin-diglutaric acid (CurDG) | Curcumin | Improve water solubility and bioavailability. tandfonline.com | Significantly greater aqueous solubility than curcumin; released parent drug in plasma. researchgate.nettandfonline.com |
| Tricin-alanine-glutamic acid conjugate | Tricin | Improve oral availability. mdpi.com | Enhanced permeability, stability, and excellent bioavailability after oral administration in rats. mdpi.com |
Agricultural and Environmental Applications
Glutamic acid and its polymeric forms have demonstrated significant potential in various agricultural and environmental applications. These range from stimulating plant growth and improving nitrogen metabolism to playing a role in wastewater treatment.
Glutamic Acid as Plant Growth Stimulant
Research has indicated that glutamic acid can act as a biostimulant, positively influencing various aspects of plant growth and yield. mdpi.com For instance, studies on garlic (Allium sativum L.) have shown that the application of glutamic acid can lead to increased leaf width and number per plant. cabidigitallibrary.org In blueberry (Vaccinium corymbosum L.), the application of glutamic acid has been observed to increase the number of flower buds, fruit weight, and size. mdpi.com Similarly, in carrots (Daucus carota L.), the combined use of L-tryptophan and L-glutamic acid resulted in a significant increase in total and marketable yields. mdpi.comresearchgate.net
The stimulatory effects of glutamic acid are attributed to its role in several key physiological processes. It is involved in chlorophyll (B73375) synthesis, which can lead to a higher rate of photosynthesis. nichino.ukdoraagri.com Additionally, glutamic acid can act as an osmotic agent, helping plants to maintain water and nutrient absorption even under stressful conditions. nichino.uk It also plays a role in the activation of plant hormones, cell division, and the synthesis of phytochelatins. cabidigitallibrary.org
Table 1: Effects of Glutamic Acid Application on Various Crops
| Crop | Treatment | Observed Effects | Reference |
|---|---|---|---|
| Garlic (Allium sativum L.) | Glutamic Acid (400 and 800 GLU doses) | Increased leaf width by 14.06% and 13.28% respectively; Increased leaf number per plant. | cabidigitallibrary.org |
| Blueberry (Vaccinium corymbosum L.) | Glutamic Acid (500 mg L−1) | 23% increase in the number of buds per stem; 15% increase in total soluble solids and fruit weight; 12% increase in polar diameter; 16% increase in equatorial diameter. | mdpi.com |
| Carrot (Daucus carota L.) | L-tryptophan + L-glutamic acid | 17% increase in total yield; 27% increase in marketable yield. | mdpi.com |
| Wheat | Glutamic acid-based biostimulant | Increased sucrose (B13894) production by up to 39% in-season. | nichino.uk |
| Tomato, Tobacco, Carrot | Glutamic acid | Increased growth of cell cultures. | google.com |
Role in Nitrogen Metabolism in Plants
Glutamic acid is a central molecule in the nitrogen metabolism of higher plants. oup.com It is directly involved in the assimilation of ammonia (B1221849) and the transfer of its α-amino group to all other amino acids. oup.com The primary pathway for ammonia assimilation in plants is the glutamine synthetase/glutamate synthase (GS/GOGAT) cycle. mdpi.comnih.gov In this cycle, ammonia is first incorporated into glutamic acid to form glutamine by the enzyme glutamine synthetase (GS). mdpi.com Subsequently, the enzyme glutamate synthase (GOGAT) transfers the amide group from glutamine to 2-oxoglutarate, yielding two molecules of glutamate. oup.commdpi.com
This process is crucial for converting inorganic nitrogen, absorbed by the roots as nitrate (B79036) or ammonium (B1175870), into organic forms that the plant can utilize for growth and development. nih.govfrontiersin.org Glutamic acid itself serves as a precursor for the synthesis of other essential amino acids such as aspartic acid, serine, alanine, lysine, and proline. mdpi.comfrontiersin.org
The concentration of glutamic acid in plant tissues can be influenced by the form of nitrogen supplied. For example, studies on tobacco plants have shown that the concentration of glutamic acid varies depending on whether the plants are supplied with nitrate, ammonium, or are under low nitrogen conditions. oup.com However, the changes in glutamate levels are often less pronounced compared to other amino acids, highlighting its central and relatively stable role in nitrogen metabolism. oup.com
Exogenous application of glutamic acid can enhance nitrogen metabolism in plants. It has been shown to induce the activities of key enzymes like nitrate reductase and glutamine synthase, leading to higher soluble protein content and nitrogen accumulation in leaves. frontiersin.org This improved nitrogen use efficiency can contribute to better plant growth and yield. ajiagrosolutions.com
Wastewater Treatment Applications
Polymeric forms of glutamic acid, particularly poly-γ-glutamic acid (γ-PGA), have emerged as effective and environmentally friendly materials for wastewater treatment. frontiersin.org γ-PGA is a biodegradable and non-toxic biopolymer that can be produced by various microorganisms, including Bacillus subtilis and Bacillus licheniformis. frontiersin.orgresearchgate.net
One of the primary applications of γ-PGA in wastewater treatment is as a flocculant. nih.gov Flocculants work by causing suspended particles in wastewater to aggregate into larger flocs, which can then be more easily removed through sedimentation. nih.govmdpi.com Cross-linked poly-γ-glutamic acid has been shown to effectively purify polluted water from rivers and ponds by flocculating and precipitating components like clay minerals, microorganisms, and chemical compounds. nih.gov The mechanism of action is thought to involve electrostatic interaction between the flocculant and the pollutants. nih.gov γ-PGA has demonstrated high flocculating activity, making it a potential replacement for conventional synthetic flocculants that can have negative environmental impacts. frontiersin.org
In addition to removing suspended solids, γ-PGA-based materials are effective in removing heavy metal ions from wastewater. mdpi.com γ-PGA possesses carboxyl and imino functional groups that have a high binding affinity for heavy metal ions. mdpi.com Water-insoluble hydrogels based on PGA have been developed and shown to have good adsorption effects on heavy metals such as Cu²⁺, Cr⁶⁺, and Zn²⁺. mdpi.com The adsorption mechanism involves electrostatic interactions and coordination with the functional groups of the PGA. mdpi.com These hydrogels have the advantage of being reusable, although their efficiency may decrease over multiple cycles. mdpi.com
Furthermore, the production of γ-PGA can be integrated with the treatment of industrial wastewater, such as glutamate wastewater, which is characterized by high acidity, chemical oxygen demand (COD), and ammonia nitrogen. researchgate.netnih.gov Studies have shown that microorganisms like Bacillus licheniformis can be used to ferment polyglutamic acid from glutamate wastewater, thereby reducing pollution while producing a valuable biopolymer. researchgate.netnih.gov
Table 2: Application of Poly-γ-Glutamic Acid (γ-PGA) in Wastewater Treatment
| Application | Material | Target Pollutants | Mechanism/Effectiveness | Reference |
|---|---|---|---|---|
| Flocculation | Cross-linked poly-γ-glutamic acid (C-L γ-PGA) | Clay minerals, microorganisms, chemical compounds | Flocculation and precipitation based on electrostatic interaction. | nih.gov |
| Flocculation | γ-PGA from Bacillus subtilis | Suspended particles in wastewater | High flocculating activity, potential replacement for synthetic flocculants. | frontiersin.org |
| Heavy Metal Removal | Poly(gamma-glutamic acid) (PGA)-based hydrogel | Cu²⁺, Cr⁶⁺, Zn²⁺ | Adsorption via electrostatic interactions and coordination. Good reusability. | mdpi.com |
| Dye Removal | γ-PGA | Basic dyes | Efficient removal (98%) from aqueous solution. | frontiersin.org |
| Industrial Wastewater Treatment | Bacillus licheniformis fermentation | Glutamate wastewater (high acidity, COD, ammonia nitrogen) | Production of γ-PGA from wastewater, reducing pollution. | researchgate.netnih.gov |
Analytical Methodologies for Glutaramic Acid Quantification and Characterization
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and quantification of glutaramic acid from complex mixtures. The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the specific properties of this compound or its derivatives being analyzed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. tandfonline.comumaine.edu Various HPLC methods have been developed, often involving pre-column or post-column derivatization to enhance detection, especially when using UV-Vis detectors. tandfonline.comeuropa.eu
One common approach involves the derivatization of this compound with agents like phenylisothiocyanate (PITC) followed by separation on a C18 reversed-phase column and detection at 254 nm. tandfonline.com This method has been successfully used to quantify free this compound in a variety of food products. tandfonline.com Another strategy utilizes post-column derivatization with ninhydrin (B49086) and photometric detection at 570 nm after separation on an ion-exchange column. europa.eu For enhanced sensitivity, fluorescence detection can be used following derivatization. umaine.edunih.gov For instance, a method for analyzing this compound in tomatoes involved extraction with 80% ethanol, derivatization with an internal standard, and subsequent HPLC analysis with fluorescence detection (excitation at 250 nm and emission at 395 nm). umaine.edu
The separation of this compound enantiomers can be achieved using chiral HPLC columns, such as the Astec® CHIROBIOTIC® T, with a mobile phase of water, methanol (B129727), and formic acid and UV detection at 205 nm. sigmaaldrich.com
| Method | Derivatization | Column | Detection | Application | Reference |
|---|---|---|---|---|---|
| Reversed-Phase HPLC | Phenylisothiocyanate (PITC) | C-18 | UV (254 nm) | Foods | tandfonline.com |
| Ion-Exchange Chromatography | Ninhydrin (post-column) | Ion-Exchange | Photometric (570 nm) | Feed additives | europa.eu |
| Reversed-Phase HPLC | Internal standard | Not specified | Fluorescence (Ex: 250 nm, Em: 395 nm) | Tomatoes | umaine.edu |
| Chiral HPLC | None | Astec® CHIROBIOTIC® T | UV (205 nm) | Enantiomer separation | sigmaaldrich.com |
| Ion-Pairing Reversed-Phase HPLC | None | Synergi MAX-RP C12 | UV (254 nm) & ELSD | Pharmaceutical preparations | nih.gov |
Ultra-High Pressure Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, Ultra-High Pressure Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the quantification of this compound, particularly in biological matrices like human plasma. wur.nlnih.gov This technique combines the superior separation efficiency of UPLC with the precise detection and quantification capabilities of MS/MS.
A validated UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid (GABA) and glutamic acid in human plasma involves a protein precipitation step followed by solid-phase extraction. wur.nlnih.gov Chromatographic separation is achieved on a reversed-phase C18 column with gradient elution, and analytes are detected using electrospray ionization and selective reaction monitoring. wur.nlnih.gov This method demonstrates excellent accuracy and precision, with standard curve concentrations for glutamic acid ranging from 30.9 ng/mL to 22,500 ng/mL. wur.nlnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Sample Preparation | Protein precipitation and solid-phase extraction | wur.nlnih.gov |
| Chromatographic Column | Acquity UPLC HSS reversed-phase C18 | wur.nlnih.gov |
| Ionization | Electrospray Ionization (ESI) | wur.nlnih.gov |
| Detection | Selective Reaction Monitoring (SRM) | wur.nlnih.gov |
| Linear Range for Glutamic Acid | 30.9 - 22,500 ng/mL | wur.nlnih.gov |
| Accuracy and Precision | <10% in quality control samples | wur.nlnih.gov |
Gas Chromatography/Mass Spectrometry (GC/MS) for Organic Acids
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a well-established method for the analysis of organic acids, including this compound, in various biological samples, particularly urine. nih.govnih.gov This technique typically requires a derivatization step to increase the volatility of the organic acids. Trimethylsilylation is a common derivatization method used for this purpose. nih.govresearchgate.net
The analytical conditions, such as derivatization temperature and reaction time, are optimized to achieve the best results. For instance, a derivatization temperature of 50°C and a reaction time of 30 minutes have been found to be effective. nih.govresearchgate.net GC/MS analysis offers sensitive determination of organic acids, with limits of detection for glutaric acid reported to be as low as 0.03 mmol/mol creatinine. nih.govresearchgate.net The method has been successfully applied to the quantitative analysis of free organic acids in urine samples from children to screen for metabolic disorders. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Trimethylsilylation | nih.govresearchgate.net |
| Derivatization Temperature | 50°C | nih.govresearchgate.net |
| Derivatization Time | 30 min | nih.govresearchgate.net |
| Limit of Detection (Glutaric Acid) | 0.03 mmol/mol creatinine | nih.govresearchgate.net |
| Assay Imprecision (RSD) | <10% | nih.govresearchgate.net |
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a technique used to separate molecules based on their size in solution. wikipedia.org This method is particularly valuable for characterizing polymers of this compound, such as poly-γ-glutamic acid (γ-PGA). nih.govnih.gov
SEC coupled with a multi-angle light scattering (MALS) detector and a refractive index (RI) detector (SEC-RI/MALS) allows for the determination of the absolute molecular weight of polymers. nih.gov This is crucial for understanding the properties of branched polymers like γ-PGA. nih.gov The technique has been used to characterize different molecular weight fractions of γ-PGA, which in turn influences the properties of films made from this biopolymer. nih.gov For instance, chromatographic analyses of commercial γ-PGA and its ultrafiltered fractions were performed using two TSK-GEL GMPWXL columns in series with an isocratic elution of 0.1 M NaNO3 aqueous solution. nih.gov
| Parameter | Details | Reference |
|---|---|---|
| Technique | Size-Exclusion Chromatography with Triple-Detection Analysis (SEC-TDA) | nih.gov |
| Columns | Two TSK–GEL GMPWXL columns in series with a TSK–GEL guard column | nih.gov |
| Mobile Phase | Isocratic elution with 0.1 M NaNO3 aqueous solution (pH 7.0) | nih.gov |
| Flow Rate | 0.6 mL/min | nih.gov |
| Temperature | 40 °C | nih.gov |
| Determined Properties | Molecular weight distribution, molecular size distribution, polydispersity index, intrinsic viscosity | nih.gov |
Spectroscopic Methods
Spectroscopic techniques, particularly mass spectrometry, are indispensable for the structural elucidation and sensitive detection of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides detailed information about the molecular weight and structure of this compound and its fragments. It is often coupled with a chromatographic separation technique like HPLC or GC to form a powerful analytical duo.
Electron-impact (EI) mass spectrometry has been used to study the fragmentation patterns of this compound in the gaseous phase. researchgate.net The mass spectra of this compound show characteristic fragment ions that can be used for its identification. researchgate.net
Electrospray ionization (ESI) is another common ionization technique used in the mass spectrometric analysis of this compound, especially when coupled with liquid chromatography. massbank.eu It is a soft ionization technique that typically produces a protonated molecular ion [M+H]+, which is useful for molecular weight determination. massbank.eu However, it is important to be aware of potential in-source reactions, such as the cyclization of glutamic acid to pyroglutamic acid, which can complicate quantification if not properly addressed. acs.orgnih.gov This artifact can be influenced by instrumental parameters like the fragmentor voltage. acs.orgnih.gov
Isotope dilution mass spectrometry is a highly accurate quantification method that has been developed for measuring glutaric acid in biological samples like urine and serum. nih.gov This method utilizes a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and analysis, leading to reliable and precise results. nih.gov
| Technique | Ionization Method | Key Findings/Applications | Reference |
|---|---|---|---|
| Electron-Impact Mass Spectrometry | Electron Impact (EI) | Study of fragmentation patterns for identification. | researchgate.net |
| Liquid Chromatography-Mass Spectrometry | Electrospray Ionization (ESI) | Molecular weight determination; potential for in-source cyclization to pyroglutamic acid. | massbank.euacs.orgnih.gov |
| Isotope Dilution Mass Spectrometry | Not specified | Highly accurate quantification in urine and serum. | nih.gov |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.orgresearchgate.net In the context of this compound, XPS provides detailed information about the core level binding energies of its constituent atoms, primarily carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s). diva-portal.orgwhiterose.ac.uk
Analysis of the C 1s core level spectrum of this compound allows for the identification of its different chemical environments. diva-portal.org The spectrum is typically fitted with multiple components corresponding to C-(C, H) bonds, C-N bonds, and the carboxyl (O=C-O) groups. diva-portal.orgresearchgate.net Similarly, the O 1s spectrum can be resolved into components representing the oxygen in O=C-OH and O=C-OH bonds, and the N 1s spectrum reveals the state of the nitrogen atom, confirming the zwitterionic nature of the amino acid in the solid state through the presence of protonated amine groups. diva-portal.orgwhiterose.ac.uk
The zwitterionic form of this compound in the solid state is confirmed by a proton transfer from the carboxylic group to the amino group. diva-portal.org XPS has been used to characterize this compound alongside other amino acids, providing reference data for the analysis of more complex structures like peptides. whiterose.ac.ukwhiterose.ac.uk Although adventitious carbon contamination is a common issue in XPS analysis of organic samples, it can be quantitatively accounted for. whiterose.ac.ukwhiterose.ac.uk
Table 1: XPS Core Level Binding Energies for this compound
| Core Level | Functional Group | Binding Energy (eV) | Reference |
| C 1s | C-(C, H) | 285.0 | diva-portal.org |
| C-N | 286.1 | diva-portal.org | |
| O=C-O | 288.6 | diva-portal.org | |
| O 1s | O=C-OH | 531.6 | diva-portal.org |
| O=C-OH | 533.0 | diva-portal.org |
This table presents typical binding energies observed for the different chemical states of carbon and oxygen in this compound as determined by XPS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy and Residual Dipolar Coupling (RDC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For this compound and its polymers, both proton (¹H) and carbon-13 (¹³C) NMR are employed. bham.ac.ukspectrabase.com ¹H NMR spectra can be used to prove the absence of impurities, such as carbohydrates, in poly-γ-glutamic acid (PγGA) samples. bham.ac.uk The chemical shifts in ¹³C NMR spectra provide information about the carbon skeleton of the molecule. spectrabase.com
Residual Dipolar Couplings (RDCs) offer long-range structural information by providing the orientation of internuclear vectors relative to the magnetic field. nih.govresearchgate.net This requires the partial alignment of the molecule, often achieved using a liquid crystalline medium. nih.gov RDCs are particularly valuable for studying the conformational behavior of flexible molecules like unfolded proteins and oligosaccharides. acs.orgfrontiersin.org For instance, RDC analysis has been used to describe the backbone conformational sampling of urea-unfolded ubiquitin at the amino acid level, revealing that the backbone sampling of glutamic acid is significantly affected by urea (B33335) binding. acs.org In the study of PγGA, ¹H-¹³C HSQC NMR spectra show characteristic shifts upon γ-carboxylation, indicating structural changes. researchgate.net
Table 2: Representative NMR Data for this compound Derivatives
| Technique | Observation | Significance | Reference |
| ¹H NMR | Proof of absence of carbohydrate signals | Purity assessment of PγGA | bham.ac.uk |
| ¹³C NMR | Chemical shift data | Structural elucidation of carbon backbone | spectrabase.com |
| ¹H-¹³C HSQC | Downfield shifts of Hβ/Cβ and Hγ/Cγ | Indicates γ-carboxylation of glutamic acid residues | researchgate.net |
| RDC Analysis | Backbone conformational sampling | Characterization of unfolded protein dynamics | acs.org |
This table summarizes key applications of different NMR techniques in the analysis of this compound and its related compounds.
Spectrophotometry
Spectrophotometry is a widely used method for the quantitative analysis of this compound, often after derivatization to enhance its absorbance properties. A common derivatizing agent is ortho-phthalaldehyde (OPA), which reacts with amino acids to form a product with strong absorbance in the UV-visible region. jhrlmc.com
A developed spectrophotometric method for quantifying glutamic acid using OPA showed an absorption maximum at 216 nm with a high molar absorptivity. jhrlmc.com The method demonstrated good linearity with a correlation coefficient (R²) of 0.9982 for its calibration curve. jhrlmc.com Another UV spectrophotometric method for poly(γ-glutamic acid) (γ-PGA) is based on its maximum absorption at 216 nm in an aqueous solution. researchgate.netnih.gov This method is linear over a concentration range of 20-200 μg/ml and has a limit of detection (LOD) of 0.39 μg/ml and a limit of quantitation (LOQ) of 1.19 μg/ml. researchgate.netnih.gov The quantification of monosodium glutamate (B1630785) (MSG) can be achieved by forming a colored complex with Cu²⁺ ions, with a maximum absorption wavelength at 690 nm. researchgate.net
Table 3: Performance of Spectrophotometric Methods for this compound and Derivatives
| Analyte | Method | λmax (nm) | Linear Range | LOD | Reference |
| Glutamic Acid-OPA | UV-Vis | 216 | - | - | jhrlmc.com |
| Poly(γ-glutamic acid) | UV | 216 | 20-200 µg/mL | 0.39 µg/mL | researchgate.netnih.gov |
| Monosodium Glutamate | UV-Vis (Cu²⁺ complex) | 690 | 0.01-0.075 M | - | researchgate.net |
This table outlines the key parameters for different spectrophotometric methods used for the quantification of this compound and its related compounds.
Fluorimetry
Fluorimetry offers a highly sensitive approach for the detection of this compound. Many fluorimetric assays are based on enzymatic reactions that produce a fluorescent product. For example, a coupled enzyme system can catalyze the reaction between L-glutamic acid and NADP to produce NADPH, which in turn generates a red fluorescent product. abcam.comaatbio.com These assays can detect glutamic acid concentrations as low as 1 µM. abcam.com The fluorescence is typically measured at an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm. abcam.comaatbio.com
Ratiometric fluorescent probes have also been developed for the detection of L-glutamic acid. One such probe, based on dual-emission carbon dots, exhibits two emission peaks. nih.gov In the presence of L-glutamic acid, the fluorescence at one wavelength decreases while the other remains constant, allowing for a ratiometric measurement that provides a linear response in the concentration range of 0 to 400 µM with a low limit of detection of 0.085 µM. nih.gov Another fluorescent probe has been designed for the chemoselective and enantioselective identification of L-glutamic acid, showing significantly enhanced fluorescence in its presence compared to its D-enantiomer, with a detection limit of 4.76 x 10⁻⁸ M. rsc.org
Table 4: Fluorimetric Methods for this compound Detection
| Method | Principle | Excitation/Emission (nm) | Limit of Detection | Reference |
| Enzymatic Assay | NADPH generation | 540/590 | 1 µM | abcam.com |
| Dual-Emission Carbon Dots | Ratiometric fluorescence | 390 (excitation) | 0.085 µM | nih.gov |
| Chiral Fluorescent Probe | Enantioselective enhancement | - | 4.76 x 10⁻⁸ M | rsc.org |
This table summarizes the principles and performance characteristics of various fluorimetric methods for this compound analysis.
Electrochemical and Biosensor Approaches
Electrochemical sensors and biosensors have gained prominence for the detection of L-glutamic acid due to their sensitivity, affordability, and ease of operation. mdpi.com These can be broadly categorized into enzymatic and non-enzymatic sensors.
Enzymatic biosensors often utilize glutamate oxidase (GluOx), which catalyzes the oxidation of L-glutamic acid, producing hydrogen peroxide (H₂O₂) that can be electrochemically detected. mdpi.comelectrochemsci.org Other enzymatic systems involve L-glutamic dehydrogenase (GLDH), which generates NADH that can be detected electrochemically. rsc.orgresearchgate.net A highly sensitive biosensor based on the electrochemiluminescence (ECL) of Ru(bpy)₃²⁺ and GLDH achieved a detection limit of 3.3 x 10⁻⁸ M. rsc.org
Non-enzymatic sensors are an emerging alternative, overcoming the instability issues associated with enzymes. bohrium.commdpi.com These sensors often employ nanomaterials to enhance their catalytic activity. For example, a sensor using flower-like nickel oxide/carbon (fl-NiO/C) microspheres demonstrated a wide linear range of 10–800 μM and a detection limit of 1.28 μM for L-glutamic acid. mdpi.combohrium.com Another non-enzymatic sensor based on copper oxide nanomaterials and multiwall carbon nanotubes showed a linear response from 20 μM to 200 μM with a detection limit of 17.5 μM. mdpi.com Poly(l-glutamic acid) itself has been used to modify electrodes for the detection of other analytes, such as heavy metal ions and rutin. mdpi.comrsc.org
Table 5: Performance of Electrochemical Sensors for L-Glutamic Acid
| Sensor Type | Principle | Linear Range | Limit of Detection | Reference |
| Enzymatic (GLDH/ECL) | Electrochemiluminescence | 1.0x10⁻⁷ M - 5.0x10⁻³ M | 3.3 x 10⁻⁸ M | rsc.org |
| Non-enzymatic (fl-NiO/C) | Impedimetric | 10–800 µM | 1.28 µM | mdpi.combohrium.com |
| Non-enzymatic (CuO/MWCNT) | Amperometric | 20–200 µM | 17.5 µM | mdpi.com |
This table compares the performance characteristics of different electrochemical sensor types for the detection of L-glutamic acid.
Advanced Sample Preparation Techniques
Effective sample preparation is a critical step for accurate and reliable analysis of glutamic acid, especially in complex biological matrices. The goal is to extract the target analyte, remove interfering substances, and concentrate the sample. thermofisher.comcreative-proteomics.com
For biological fluids like plasma or serum, protein precipitation is a common first step. This can be achieved by adding an organic solvent or an acid like trichloroacetic acid. thermofisher.comcreative-proteomics.com Solid-phase extraction (SPE) is a versatile technique for isolating amino acids from complex mixtures. creative-proteomics.comresearchgate.net Different types of SPE cartridges, such as C18 or mixed-mode cation exchange, can be used depending on the sample matrix and the desired level of purification. creative-proteomics.com
In many analytical methods, derivatization is employed to improve the chromatographic properties or detectability of amino acids. For instance, derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, forms stable derivatives suitable for analysis by ultra-high performance liquid chromatography (UHPLC). mdpi.com
For the analysis of total amino acid content in samples like food or peptides, acid hydrolysis is typically performed to break down proteins and peptides into their constituent amino acids. nih.gov This is often done using 6 M HCl at elevated temperatures. nih.gov High-throughput sample preparation can be achieved using 96-well plates and automated liquid handling systems, which significantly increases sample throughput and reproducibility. creative-proteomics.comnih.gov
Table 7: Common Sample Preparation Techniques for this compound Analysis
| Technique | Purpose | Key Features | Reference |
| Protein Precipitation | Removal of proteins from biological fluids | Use of organic solvents or acids | thermofisher.comcreative-proteomics.com |
| Solid-Phase Extraction (SPE) | Isolation and purification of amino acids | Use of C18 or mixed-mode cartridges | creative-proteomics.comresearchgate.net |
| Derivatization (e.g., with DNFB) | Enhancement of chromatographic and detection properties | Formation of stable derivatives | mdpi.com |
| Acid Hydrolysis | Liberation of amino acids from proteins/peptides | Typically with 6 M HCl at high temperature | nih.gov |
This table highlights some of the advanced sample preparation techniques used prior to the analysis of this compound.
Protein Precipitation
Various reagents are utilized for protein precipitation, with the choice depending on the specific analytical method and the nature of the sample. Common precipitants include organic solvents like methanol and acetonitrile, as well as acids such as sulfosalicylic acid, perchloric acid, and trichloroacetic acid. restek.comacs.org For instance, in the analysis of amino acids in plasma, a 30% sulfosalicylic acid solution has been effectively used to precipitate proteins. restek.com The process typically involves adding the precipitating agent to the sample, followed by vortexing and centrifugation to pellet the precipitated proteins. restek.comacs.org The resulting clear supernatant, which contains the analyte of interest (this compound), is then collected for further processing or direct analysis. restek.com
In one method for analyzing amino acids in plasma, a 50 µL aliquot of the sample was mixed with 5 µL of 30% sulfosalicylic acid. After centrifugation, the supernatant was mixed with an internal standard and mobile phase before injection into the LC-MS/MS system. restek.com Another approach involved diluting samples in mobile phase B, which also induced protein precipitation, before the addition of an internal standard. bath.ac.uk The efficiency of protein removal and the recovery of the analyte are critical parameters that are carefully optimized during method development.
Table 1: Comparison of Protein Precipitation Methods
| Precipitating Agent | Typical Ratio (Sample:Agent) | Key Advantages | Considerations | Reference |
|---|---|---|---|---|
| Methanol | 1:2 (v/v) | Offers reliable and routine application for NMR-based metabolomics. | Incubation at low temperatures (-20°C) is often required. | acs.org |
| Acetonitrile | 1:2 (v/v) | Commonly used in conjunction with solid-phase extraction. | Requires a centrifugation step to pellet proteins. | acs.orgresearchgate.net |
| Sulfosalicylic Acid | 10:1 (v/v) | Greatly improves overall detection sensitivity for LC-MS/MS analysis. | The supernatant is subsequently mixed with an internal standard and mobile phase. | restek.com |
| Trichloroacetic Acid (TCA) | Not specified | Used in combination with acetone (B3395972) precipitation. | Part of a multi-step extraction process. | mdpi.com |
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique that offers a more selective cleanup than simple protein precipitation. creative-proteomics.comthermofisher.cn It is employed to remove interfering compounds from a sample matrix, thereby improving the sensitivity and selectivity of the subsequent analysis. creative-proteomics.com SPE is particularly valuable for the analysis of compounds in complex biological fluids like urine and plasma. creative-proteomics.comnih.gov
The principle of SPE involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest can either be retained on the sorbent while impurities pass through, or the impurities can be retained while the analyte passes through. thermofisher.cn The choice of sorbent material is critical and depends on the chemical properties of the analyte and the interfering substances. For polar compounds like this compound, reversed-phase materials such as C8 or C18 are often used to remove nonpolar impurities. thermofisher.cnnih.gov
In the context of this compound analysis, SPE has been successfully applied. For instance, in the analysis of free glutamic acid in food, a C-8 or C-18 reversed-phase SPE column was used to remove impurities after an initial extraction and protein precipitation step. nih.gov Another study detailed a method for urinary organic acid analysis using a strong anion exchange SPE column, which demonstrated high extraction efficiencies for many compounds, including polar ones like 3-OH-glutaric acid. nih.gov The use of SPE can lead to higher recoveries of a wide range of compounds and is considered a potential alternative to liquid-liquid extraction. nih.gov More advanced applications include the use of poly-γ-glutamic acid modified magnetic nanoparticles for the fast solid-phase extraction of trace elements. rsc.orgrsc.org
Table 2: Solid Phase Extraction Strategies for this compound Analysis
| SPE Sorbent | Application | Mechanism | Reference |
|---|---|---|---|
| Reversed-Phase (C8 or C18) | Analysis of free glutamic acid in food. | Removes nonpolar impurities, allowing the polar glutamic acid to pass through. | thermofisher.cnnih.gov |
| Strong Anion Exchange | Detection of organic acids in urine. | Retains acidic compounds like glutaric acid, which are then eluted. | nih.gov |
| Poly-γ-glutamic acid modified magnetic nanoparticles | Extraction of trace metals (Cu(II) and Pb(II)). | Functionalized nanoparticles provide high surface area and specific binding for target analytes. | rsc.orgrsc.org |
Metabolic Pathways and Role of Glutaramic Acid in Biological Systems
Central Role in Amino Acid and Nitrogen Metabolism
Glutaramic acid holds a pivotal position in the management of amino acid and nitrogen balance within the body. Its carbon skeleton can be derived from and converted into intermediates of central metabolic pathways, and its amino group is readily transferable, making it a key player in the synthesis of non-essential amino acids and the safe disposal of excess nitrogen.
Intermediary Metabolism of Lysine (B10760008), Hydroxylysine, and Tryptophan
The catabolism of the essential amino acids lysine, hydroxylysine, and tryptophan converges on pathways that are directly linked to this compound metabolism. Deficiencies in the enzymes involved in the breakdown of lysine and tryptophan can lead to serious metabolic disorders, such as glutaric aciduria type 1, which underscores the importance of these pathways. researchgate.netresearchgate.net In these degradation pathways, this compound can be involved in transamination reactions, where it accepts an amino group, and its carbon skeleton, α-ketoglutarate, is a key intermediate.
The degradation of tryptophan via the kynurenine (B1673888) pathway also has connections to this compound metabolism. nih.govmdpi.comresearchgate.netfrontiersin.org Metabolites of the kynurenine pathway can interact with the glutamatergic system, highlighting a complex interplay between the metabolism of these two amino acids. nih.govfrontiersin.org
Connection to the Citric Acid Cycle (TCA Cycle)
This compound has a direct and bidirectional link to the citric acid cycle (TCA cycle), a central hub of cellular energy metabolism. The transamination of this compound by aminotransferases yields α-ketoglutarate, a key intermediate of the TCA cycle. Conversely, α-ketoglutarate can be reductively aminated by glutamate (B1630785) dehydrogenase to form this compound. This reversible reaction allows for the entry of amino acid carbon skeletons into the TCA cycle for energy production or their withdrawal for biosynthetic purposes. wikipedia.org
This connection is crucial for cellular energy homeostasis. During periods of energy demand, the carbon skeleton of this compound can be oxidized in the TCA cycle to generate ATP. Conversely, when biosynthetic precursors are needed, intermediates from the TCA cycle can be used to synthesize this compound.
Ammonia (B1221849) Disposal and Nitrogen Balance
This compound is central to the process of ammonia detoxification and maintaining nitrogen balance. The enzyme glutamate dehydrogenase can incorporate free ammonia into α-ketoglutarate to form this compound, a process that sequesters toxic ammonia. nih.gov Furthermore, this compound can accept another ammonia molecule in an ATP-dependent reaction catalyzed by glutamine synthetase to form glutamine. Glutamine serves as a non-toxic carrier of ammonia in the bloodstream, transporting it from peripheral tissues to the liver and kidneys for excretion. nih.gov
In the liver, the ammonia is released from glutamine and this compound and enters the urea (B33335) cycle, where it is converted into urea for excretion in the urine. researchgate.net This process is vital for preventing the accumulation of toxic ammonia in the body.
Biosynthesis of Other Biomolecules
This compound serves as a primary precursor for the synthesis of several other important biomolecules, including other amino acids and a major inhibitory neurotransmitter.
Precursor for Glutamine, Proline, and Arginine
As mentioned, this compound is the direct precursor for glutamine via the action of glutamine synthetase. nih.gov
The biosynthesis of proline and arginine also begins with this compound. nih.govthemedicalbiochemistrypage.org Through a series of enzymatic reactions, this compound is converted to pyrroline-5-carboxylate, which is a branch point intermediate. This intermediate can then be reduced to form proline or converted to ornithine, a precursor for arginine synthesis via the urea cycle. nih.govthemedicalbiochemistrypage.org
Synthesis of Gamma-Aminobutyric Acid (GABA)
This compound is the immediate precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This conversion is catalyzed by the enzyme glutamate decarboxylase (GAD), which requires pyridoxal (B1214274) phosphate (B84403) (a form of vitamin B6) as a cofactor. nih.gov This reaction involves the removal of a carboxyl group from this compound.
The synthesis of GABA from this compound is a critical process for regulating neuronal excitability, and imbalances in this pathway have been implicated in various neurological conditions.
Data Tables
Table 1: Key Enzymes in this compound Metabolism
| Enzyme | Reaction Catalyzed | Metabolic Pathway |
| Aminotransferases (e.g., AST, ALT) | Reversible transfer of an amino group between this compound and an α-keto acid | Amino Acid Metabolism, TCA Cycle |
| Glutamate Dehydrogenase (GDH) | Reversible oxidative deamination of this compound to α-ketoglutarate and ammonia | Nitrogen Metabolism, TCA Cycle |
| Glutamine Synthetase | ATP-dependent synthesis of glutamine from this compound and ammonia | Nitrogen Metabolism, Amino Acid Biosynthesis |
| Glutamate Decarboxylase (GAD) | Decarboxylation of this compound to GABA | Neurotransmitter Synthesis |
Table 2: Kinetic Properties of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Km (mM) | Vmax | Tissue Location |
| Glutamate Dehydrogenase (GDH) | Glutamate (NAD+) | 1.92 | Higher with NAD+ | Liver, Kidney, Brain |
| Glutamate Dehydrogenase (GDH) | Glutamate (NADP+) | 1.66 | Lower with NADP+ | Liver, Kidney, Brain |
| Aspartate Transaminase (AST) | Glutamate | ~2-5 | Varies | Liver, Heart, Muscle |
| Alanine Transaminase (ALT) | Glutamate | ~20 | Varies | Primarily Liver |
| Glutamine Synthetase | Glutamate | ~2-4 | Varies | Brain, Liver, Kidney |
Km (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. nih.govnih.gov
Table 3: Approximate Concentrations of this compound and Related Metabolites in Human Tissues (µmol/g wet weight)
| Metabolite | Brain | Liver | Muscle |
| This compound (Glutamate) | 8 - 12 | 2 - 5 | 1 - 4 |
| Glutamine | 4 - 8 | 4 - 7 | 4 - 9 |
| GABA | 2 - 3 | - | - |
| Proline | 0.1 - 0.3 | 0.2 - 0.5 | 0.1 - 0.3 |
| Arginine | 0.1 - 0.2 | 0.1 - 0.3 | 0.1 - 0.4 |
These values are approximate and can vary based on physiological conditions. researchgate.net
Metabolic Disorders and Associated Research
Glutaric acid is a naturally produced intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. wikipedia.org However, genetic defects in the metabolic pathways involving glutaric acid can lead to a group of rare inherited conditions known as glutaric acidurias. wikipedia.orgrarediseasesjournal.com These disorders are characterized by the accumulation of glutaric acid and other toxic byproducts, which can lead to severe health problems, particularly neurological damage. medlineplus.govhmdb.ca The two primary forms are Glutaric Aciduria Type I (GA1) and Glutaric Aciduria Type III (GA3), each with distinct genetic and biochemical profiles. rarediseasesjournal.comnih.gov
Glutaric Aciduria Type I (GA1)
Glutaric Aciduria Type I (GA1), also referred to as glutaric acidemia type I, is a rare, autosomal recessive inherited metabolic disorder. rarediseasesjournal.comrarediseases.org It is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). rarediseases.orgnih.gov This enzyme plays a crucial role in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. nih.govhee.nhs.uk The deficiency of GCDH leads to the accumulation of neurotoxic metabolites, which can cause significant damage to the brain, especially the basal ganglia. medlineplus.govwikipedia.org The global prevalence of GA1 is estimated to be 1 in 100,000 births, though it is more common in certain populations like the Old Order Amish community and the Ojibway population in Canada. hee.nhs.ukwikipedia.org
Biochemical Characterization and Accumulation of Metabolites
The hallmark of GA1 is the deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH), which is responsible for converting glutaryl-CoA to crotonyl-CoA. nih.gov This enzymatic block results in the accumulation of several key metabolites in the body's tissues and fluids. rarediseases.orgnih.gov The primary biochemical markers are elevated levels of glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (B602354) (C5DC). rarediseases.orgnih.gov Glutaconic acid may also be present in increased concentrations. rarediseases.orgwikipedia.org
These metabolites can be detected in urine, blood, and cerebrospinal fluid, forming the basis for diagnosis, often through newborn screening programs that use tandem mass spectrometry to measure glutarylcarnitine levels in dried blood spots. hee.nhs.ukwikipedia.orgnih.gov Based on the level of metabolite excretion, patients can be categorized as high excretors or low excretors. rarediseases.orghee.nhs.uk
| Metabolite | Description | Significance in GA1 |
|---|---|---|
| Glutaric Acid (GA) | A five-carbon dicarboxylic acid. | Accumulates due to the GCDH enzyme deficiency and is a primary biomarker found in high concentrations in urine. nih.govbibliomed.org |
| 3-Hydroxyglutaric Acid (3-OH-GA) | A hydroxylated derivative of glutaric acid. | Considered a key neurotoxic compound in GA1, its accumulation is a characteristic finding. rarediseases.orgbibliomed.org |
| Glutarylcarnitine (C5DC) | An acylcarnitine formed from glutaryl-CoA. | A primary marker for newborn screening of GA1, detected in dried blood spots. rarediseases.orgwikipedia.org |
| Glutaconic Acid | An unsaturated dicarboxylic acid. | May also be elevated in some individuals with GA1. rarediseases.orgnih.gov |
Mechanisms of Neurological Damage in GA1
The neurological damage in GA1 is primarily attributed to the toxic effects of the accumulated metabolites, particularly glutaric acid and 3-hydroxyglutaric acid, on the brain. rarediseases.orgnih.gov The basal ganglia, which are crucial for controlling movement, are especially vulnerable to this toxicity. medlineplus.govwikipedia.org Neurological damage often manifests as an acute encephalopathic crisis, typically triggered by catabolic stressors such as infections, fever, or surgery, usually within the first few years of life. rarediseases.orghee.nhs.uk
Research, including studies on animal models, suggests several mechanisms contribute to the neurodegeneration seen in GA1: nih.gov
Excitotoxicity : The accumulated metabolites can overstimulate N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxic neuronal death. nih.gov
Mitochondrial Dysfunction : The toxic compounds can impair mitochondrial function, leading to energy failure and oxidative stress. nih.gov
Disruption of the Blood-Brain Barrier : Studies suggest that the accumulation of metabolites can lead to a breakdown of the blood-brain barrier. nih.gov
Altered Myelination : White matter abnormalities and altered myelination have been observed in patients with GA1. nih.gov
Without early diagnosis and treatment, most affected children will suffer from an acute encephalopathic crisis leading to bilateral striatal injury and a severe, permanent movement disorder, such as dystonia. rarediseases.orghee.nhs.uk
Therapeutic Interventions and Dietary Management
The primary goal of GA1 management is to prevent the onset of encephalopathic crises and subsequent neurological damage. mentalmatters.co.za Early diagnosis through newborn screening is critical, as it allows for the immediate implementation of treatment protocols. rarediseases.org The management of GA1 is multifaceted and involves a combination of dietary restrictions, supplementation, and emergency protocols during illness. nih.gov
Dietary Management : The cornerstone of treatment is a lifelong diet low in lysine and tryptophan, the precursor amino acids to glutaric acid. mentalmatters.co.zapristinemetanutrition.comnih.gov This is achieved by:
Restricting natural protein intake from sources high in these amino acids, such as meat, dairy, and eggs. nutricialearningcenter.com
Supplementing with a special medical formula that provides essential amino acids but is free of lysine and has reduced tryptophan. pristinemetanutrition.comnutricialearningcenter.com
Supplementation :
L-carnitine : Oral L-carnitine supplementation is a key component of therapy. nih.gov It helps to detoxify glutaryl-CoA by forming glutarylcarnitine, which is less toxic and more easily excreted. rarediseases.orgwikipedia.org
Riboflavin (B1680620) : As a cofactor for the GCDH enzyme, riboflavin (vitamin B2) is sometimes supplemented in the hope of boosting any residual enzyme activity. rarediseasesjournal.comawmf.org
Emergency Management : During periods of illness or other metabolic stress, an emergency protocol is initiated. nih.gov This typically involves halting natural protein intake, providing high-energy, protein-free fluids, and often increasing the L-carnitine dose to prevent the catabolic breakdown of body proteins and the subsequent production of toxic metabolites. mentalmatters.co.zapristinemetanutrition.com
| Intervention | Rationale | Key Components |
|---|---|---|
| Low-Lysine Diet | To reduce the production of glutaric acid and its toxic derivatives. awmf.org | Restriction of natural protein; use of lysine-free, tryptophan-reduced medical formulas. nih.govnutricialearningcenter.com |
| L-Carnitine Supplementation | To enhance the detoxification of glutaryl-CoA and prevent secondary carnitine deficiency. nih.govwikipedia.org | Daily oral administration of L-carnitine. awmf.org |
| Emergency Protocol | To prevent catabolism and acute encephalopathic crises during illness. nih.gov | Increased energy intake, cessation of natural protein, and often increased L-carnitine. pristinemetanutrition.com |
With early diagnosis and strict adherence to these therapeutic interventions, the risk of neurological complications can be significantly reduced for 80-90% of individuals with GA1. rarediseases.org
Other Glutaric Acidurias (Type III)
Glutaric Aciduria Type III (GA3) is a distinct and rare metabolic condition characterized by the persistent and isolated excretion of glutaric acid in the urine. nih.govnih.gov Unlike GA1, it is not associated with the accumulation of 3-hydroxyglutaric acid or glutarylcarnitine. uniprot.org GA3 is believed to be caused by a deficiency of peroxisomal glutaryl-CoA oxidase, an enzyme that is biochemically different from the mitochondrial GCDH enzyme deficient in GA1. nih.govorpha.net
The condition is inherited in an autosomal recessive pattern and has been linked to mutations in the SUGCT (C7orf10) gene. nih.gov Clinically, GA3 is considered to be a benign condition or a "non-disease," as most identified individuals are asymptomatic. nih.govnih.govuniprot.org While some cases have been reported in patients with unrelated clinical issues, there is no consistent or distinctive clinical phenotype attributed to GA3 itself. nih.govnih.gov Due to its benign nature, specific dietary or therapeutic interventions are generally not required.
Ecophysiological and Environmental Metabolism
In the environment and in various microorganisms, glutaric acid plays a role in metabolic pathways, particularly in the catabolism of L-lysine. nih.gov Certain bacteria, such as Pseudomonas putida and Corynebacterium glutamicum, are capable of degrading L-lysine, using it as a carbon and nitrogen source, with glutaric acid being a key intermediate in this process. nih.govrsc.org
This microbial metabolism of glutaric acid has garnered interest in the field of metabolic engineering and biotechnology. pnas.org Researchers have successfully engineered strains of Corynebacterium glutamicum, a bacterium widely used for the industrial production of amino acids, to produce glutaric acid from renewable resources like glucose. nih.govpnas.orgnvlvet.com.ua By introducing and optimizing genes from other organisms, such as Pseudomonas putida, scientists have created microbial cell factories that can efficiently convert L-lysine into glutaric acid. nih.govrsc.org This bio-based production is being explored as a sustainable alternative to traditional petroleum-based chemical methods for manufacturing glutaric acid, which is a valuable platform chemical used in the production of polymers like polyesters and polyamides. pnas.orgresearchgate.net
Based on a comprehensive search of publicly available scientific literature, there is no specific information available regarding the metabolic pathways of This compound , its microbial utilization, associated carbon fluxes, or its use in metabolic tracing in environmental systems.
The available research predominantly focuses on two related but distinct compounds: Glutaric acid and Glutamic acid . While these compounds are central to various metabolic studies, the specific amide derivative, this compound, does not appear to be a subject of investigation within the scope of the requested article outline.
Therefore, it is not possible to provide an article on the "" with the specified subsections on "Microbial Utilization and Carbon Fluxes" and "Metabolic Tracing in Environmental Systems" due to the absence of relevant research findings.
Advanced Theoretical and Computational Studies
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. These simulations provide a detailed view of conformational dynamics, intermolecular interactions, and the influence of the surrounding environment on molecular structure.
While studies focusing directly on glutaramic acid are limited, research on its derivatives, particularly those based on the 4-carbamoylbutanoic acid structure, highlights the application of these techniques. For instance, MD simulations have been employed to study organotin(IV) compounds derived from 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid. These simulations revealed a stable binding interaction between the compound and salmon sperm DNA (SS-DNA), suggesting an intercalation mode of interaction. tandfonline.comnih.govfigshare.com
These examples underscore the utility of MD simulations in elucidating the complex dynamics and interaction mechanisms of this compound derivatives at the atomic level.
Thermodynamic and Chemical Reactivity Studies
Thermodynamic and chemical reactivity studies are essential for characterizing the stability, energy, and reaction pathways of molecules. These investigations can range from experimental calorimetry to quantum mechanical calculations.
Research into metal complexes of this compound derivatives provides specific thermodynamic data. A study on copper(II), palladium(II), and zinc(II) complexes of (S)-2-((phenoxyphosphono)(2-hydroxyphenyl) methyl-amino)-4-carbamoylbutanoic acid involved detailed thermogravimetric analysis to determine their thermal properties. orientjchem.org The analysis showed that the complexes decompose in distinct stages at specific temperature ranges, corresponding to the loss of water molecules and various organic fragments. orientjchem.org Thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of decomposition have been calculated from these studies, offering a quantitative measure of the complexes' stability. researchgate.net
Thermogravimetric Decomposition Stages of a Cu(II) Complex of a 4-Carbamoylbutanoic Acid Derivative
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Corresponding Fragment Lost |
| 1 | 50-109 | 4.65 | 1.5 H₂O molecules |
| 2 | 158-286 | 11.01 | CO₂ and NH₃ molecules |
| 3 | 304-421 | 32.2 | Two phenol (B47542) molecules |
| Data derived from a study on a Cu(II) complex of (S)-2-((phenoxyphosphono)(2-hydroxyphenyl) methyl-amino)-4-carbamoylbutanoic acid. orientjchem.org |
Furthermore, the chemical reactivity of this compound derivatives has been explored through spectroscopic characterization. For example, the UV-visible spectrum of 4-[(4-chlorophenyl)carbamoyl]butanoic acid shows distinct absorptions that are attributed to specific electronic transitions (n-π* and π-π*), which are fundamental to understanding the molecule's photochemical reactivity. mdpi.com Crystallographic studies of this and other related derivatives, such as 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, reveal details about their three-dimensional structure and intermolecular hydrogen bonding, which are crucial for predicting their chemical behavior and interactions. mdpi.comresearchgate.net
Genome-Scale Metabolic Modeling
Genome-scale metabolic models (GEMs) are comprehensive mathematical frameworks that represent the entire set of metabolic reactions in an organism. These models are used to simulate metabolic fluxes and predict physiological responses to genetic or environmental changes. While GEMs have been extensively used to study the metabolism of compounds like glutamic acid, particularly in organisms such as Corynebacterium glutamicum for industrial production tandfonline.comuni-tuebingen.deresearchgate.net, a review of the scientific literature indicates that specific genome-scale metabolic modeling studies involving this compound have not been reported.
Computational Approaches for Drug Design
Computational methods are integral to modern drug discovery and design, enabling the screening of vast chemical libraries, prediction of drug-like properties, and optimization of lead compounds. Derivatives of this compound have been the subject of such in-silico studies to evaluate their therapeutic potential.
A notable example involves triorganotin(IV) compounds derived from 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid. tandfonline.comnih.gov These compounds were evaluated using computational tools for their drug-likeness and bioavailability. In-silico analysis using the Swiss-ADME platform predicted that the compounds generally adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. tandfonline.comfigshare.com Furthermore, molecular docking studies were performed to investigate their interaction with biological targets like SS-DNA, which supported experimental findings of an intercalation binding mode. tandfonline.comnih.gov These computational predictions, combined with experimental assays, identified a specific derivative with potent anti-cancer and anti-leishmanial activity. tandfonline.comnih.gov
Other studies have investigated different derivatives for various therapeutic purposes. For instance, 4-[(4-chlorophenyl)carbamoyl]butanoic acid was initially synthesized and investigated for potential anti-bacterial activity and later for antinociceptive properties. mdpi.com Computational analysis of such derivatives helps in understanding their structure-activity relationships (SAR), guiding modifications to enhance efficacy or selectivity. The balance between hydrophilic parts (like the butanoic acid chain) and lipophilic parts (such as a substituted phenyl ring) is a critical factor in drug design that can be fine-tuned using computational predictions.
Computational Studies of this compound Derivatives for Drug Design
| Compound Derivative | Computational Method(s) Used | Key Findings / Predicted Application |
| 4-[(2-chloro-4-methylphenyl) carbamoyl]butanoic acid | Molecular Docking, MD Simulation, Swiss-ADME | Stable binding to DNA; good bioavailability potential; anti-cancer, anti-leishmanial. tandfonline.comnih.govfigshare.com |
| 2-(((Benzyloxy)carbonyl)amino)-4-carbamoylbutanoic acid | Structural comparison with derivatives | The carbamoyl (B1232498) group participates in hydrogen bonding, influencing molecular properties. |
| 4-[(4-chlorophenyl)carbamoyl] butanoic acid | N/A (investigated experimentally based on structure) | Potential anti-bacterial and antinociceptive properties. mdpi.com |
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Bioproduction Technologies
The efficient synthesis of glutaramic acid and its derivatives is a cornerstone for future research and application. Current efforts are moving beyond traditional chemical methods towards more sophisticated and sustainable approaches.
Novel Synthetic Routes: Researchers are exploring innovative chemical synthesis strategies to improve yield, purity, and stereoselectivity. One promising approach is the use of solid-phase synthesis. A method has been described for producing glutamic acid derivatives based on the chemoselective ring-opening of N-Boc pyroglutamate (B8496135) attached to a Wang resin. doi.org This technique allows for the reaction with various heteronucleophiles, including amines, to form amides like this compound in a simplified procedure with good yields and high purity. doi.org Such solid-phase methods are advantageous for creating libraries of derivatives for screening purposes. Another patented method describes the preparation of glutaric acid from glutamic acid using a diazotization reagent and a reducing agent like hypophosphorous acid. google.com While this produces glutaric acid, modifications of such transamination and reduction pathways could potentially be tailored for this compound synthesis.
Bioproduction Technologies: While direct bioproduction routes for this compound are not yet well-established, the extensive research into the microbial fermentation of glutamic acid provides a strong foundation for future development. slideshare.netijstr.org Organisms like Corynebacterium glutamicum are industrial workhorses for producing glutamic acid. slideshare.netijstr.org Future research will likely focus on engineering these or other microbial chassis to establish a biosynthetic pathway for this compound. This could involve introducing enzymes capable of amidating glutamic acid or modifying existing pathways. For instance, the enzymatic production of γ-poly(glutamic acid) (γ-PGA), a polymer of glutamic acid, is well-documented and often uses substrates rich in amino acids. dergipark.org.tr Metabolic engineering efforts to increase the precursor supply for γ-PGA in organisms like Bacillus subtilis could potentially be redirected towards the production of the monomeric amide, this compound. dergipark.org.tr
Exploration of New this compound Derivatives for Diverse Applications
The core structure of this compound makes it an attractive scaffold for creating new derivatives with unique biological activities. Research is beginning to uncover the potential of these novel compounds in medicine and biotechnology.
Initial studies have identified synthetic derivatives of this compound with potential therapeutic applications. For example, 'this compound, 4-amino-N-(2-(5-methoxy-3-indolyl)ethyl)-, L-' is a derivative that incorporates an indole (B1671886) ring, a structure reminiscent of the neurotransmitter serotonin. ontosight.ai This suggests its potential for modulating neurotransmitter systems. ontosight.ai Other potential activities for indole-containing derivatives include antimicrobial and anti-inflammatory effects. ontosight.ai Another derivative, 'Glutamic acid, N-carboxy-, N,5-dibenzyl ester, sodium salt, L-', has been investigated as a potential intermediate in the synthesis of pharmaceuticals like anticoagulants and anti-inflammatory agents. ontosight.ai
Computational methods are also being employed to design and screen libraries of potential this compound derivatives for biological activity, such as anticancer properties, by modifying the parent structure to enhance interactions with biological targets. mdpi.com The future in this area lies in the systematic synthesis and screening of these new molecules to identify lead compounds for drug development.
Advanced Mechanistic Elucidation in Complex Biological Systems
Understanding how this compound interacts with biological systems at a molecular level is crucial for harnessing its potential. While direct mechanistic studies on this compound are still emerging, research on its precursor, glutamic acid, provides a roadmap for future investigations.
The Human Metabolome Database notes that this compound has been detected in human blood, though it is not considered a naturally occurring metabolite, suggesting it may be part of the human exposome from environmental or dietary sources. hmdb.ca Its structural similarity to glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate nervous system, suggests that this compound could interact with glutamate (B1630785) signaling pathways. wikipedia.orgdrugbank.com Glutamic acid exerts its effects by binding to ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors. wikipedia.orgpatsnap.com A key area of future research will be to determine if this compound or its derivatives can act as agonists or antagonists at these receptors, which could have significant implications for neuroscience and the treatment of neurological disorders. patsnap.com
Furthermore, studies on glutaric acid, the dicarboxylic acid analog, show it can have virucidal activity. asm.org Future mechanistic studies should explore whether this compound shares similar properties and elucidate the underlying molecular interactions.
Integration of Omics Technologies in Metabolic Engineering
Systems biology approaches, particularly "omics" technologies, are set to revolutionize the bioproduction of chemicals. While specific applications to this compound are in their infancy, the extensive use of these technologies for related compounds like glutamic acid and glutaric acid demonstrates their potential. pnas.orgplos.orgnih.gov
Metabolic engineering of strains like Corynebacterium glutamicum for high-level production of glutaric acid has been achieved through system-wide analyses, including transcriptome and fluxome analyses, to identify and engineer key genes. pnas.org These omics-driven strategies allow for the optimization of precursor supply, the elimination of competing byproduct pathways, and the enhancement of product export. pnas.org
For the future bioproduction of this compound, a similar multi-omics approach will be invaluable.
Genomics can be used to identify genes for enzymes capable of converting glutamic acid to this compound.
Transcriptomics and Proteomics can reveal regulatory networks and expression-level bottlenecks in engineered production strains.
Metabolomics can provide a detailed snapshot of the intracellular metabolic state, identifying pathway imbalances or the accumulation of toxic intermediates. plos.orgmedrxiv.org
By integrating these data, researchers can develop more rational and efficient strategies for engineering microbes to produce this compound from renewable feedstocks.
Development of High-Throughput Analytical Platforms
The ability to rapidly and accurately measure concentrations of this compound and its derivatives is essential for all areas of research, from monitoring bioprocesses to screening for biological activity. Future progress will depend on the development of robust, high-throughput analytical platforms.
Currently, methods for the analysis of the closely related glutamic acid are well-developed and can be adapted for this compound. These methods often rely on High-Performance Liquid Chromatography (HPLC) coupled with various detectors. helixchrom.commdpi.com For high sensitivity and specificity, mass spectrometry (MS) is the detector of choice. helixchrom.comcreative-proteomics.com
Key areas for future development include:
LC-MS/MS Methods: Developing targeted Liquid Chromatography-Tandem Mass Spectrometry methods will allow for the precise and reliable quantification of this compound in complex biological matrices like plasma, urine, and cell culture media. creative-proteomics.com
High-Throughput Screening: Adapting analytical methods for microplate formats can enable high-throughput analysis. For instance, an enzyme-linked fluorescence detection method developed for glutamate release could potentially be modified for this compound, allowing for the rapid screening of many samples simultaneously. nih.gov
Direct Analysis: The development of methods that require minimal sample preparation, such as direct injection ion-pairing chromatography, would significantly increase sample throughput, facilitating large-scale metabolomics studies and process optimization. uzh.ch
These advanced analytical platforms will be critical for accelerating the pace of discovery and development in all aspects of this compound research. mdpi.complos.org
Q & A
Basic: What are the standard analytical methods for quantifying glutaramic acid in biological samples?
Answer:
this compound is typically quantified using enzymatic assays (e.g., L-glutamic acid dehydrogenase coupled with NADPH detection) or chromatographic techniques like HPLC with UV/fluorescence detection. For enzymatic methods, ensure calibration curves are validated against certified reference materials, and interference from structurally similar compounds (e.g., glutamine) is minimized via enzymatic specificity controls . For HPLC, optimize mobile phase composition (e.g., phosphate buffer at pH 6.8 with ion-pairing agents) to resolve this compound from matrix interferences. Include spiked recovery experiments (85–115%) and intra-day precision tests (CV <5%) to validate accuracy .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?
Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. For NMR:
- Compare spectra in deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- Use 2D NMR (e.g., HSQC, COSY) to confirm connectivity and rule out impurities.
For IR, cross-reference with computational simulations (e.g., DFT) to validate vibrational modes. Always characterize derivatives with elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) to confirm molecular composition .
Basic: What experimental design considerations are critical for synthesizing this compound derivatives?
Answer:
- Reagent purity: Use anhydrous conditions for amidation reactions to avoid hydrolysis.
- Catalyst selection: For carboxylate activation, compare DCC/DMAP versus EDC/HOBt systems for yield optimization.
- Workup protocols: Employ gradient pH adjustments during extraction (e.g., acidify to pH 2–3 for aqueous-phase isolation).
Document reaction progress via TLC (Rf comparison with authentic standards) and monitor byproducts using LC-MS .
Advanced: How should researchers address discrepancies in this compound’s bioactivity across in vitro vs. in vivo studies?
Answer:
- Pharmacokinetic factors: Test metabolite stability (e.g., plasma incubation assays) to assess hydrolysis or oxidation.
- Dose-response alignment: Ensure in vitro concentrations match achievable in vivo plasma levels.
- Model system limitations: Use organoids or co-culture systems to bridge 2D cell assays and animal models.
Statistically analyze batch effects (e.g., ANOVA for inter-lab variability) and report negative results transparently .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure (H313/H333 warnings) .
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation.
- Waste disposal: Segregate this compound waste from halogenated solvents; coordinate with certified biohazard disposal services .
Advanced: How can computational modeling enhance the study of this compound’s interactions with enzymes?
Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., glutamate decarboxylase).
- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.
- QM/MM hybrid methods: Analyze transition states for catalytic mechanisms. Validate models with mutagenesis data (e.g., site-directed mutants with altered Km/Vmax) .
Basic: How to ensure reproducibility in this compound synthesis protocols?
Answer:
- Detailed documentation: Specify reaction scales, stirring rates, and cooling/heating ramps.
- Batch testing: Characterize ≥3 independent batches via melting point, HPLC purity (>95%), and chiral HPLC (if applicable).
- Open data sharing: Deposit raw spectra and chromatograms in repositories like Zenodo for peer validation .
Advanced: What strategies mitigate matrix effects when analyzing this compound in complex samples (e.g., soil, plasma)?
Answer:
- Sample preparation: Use SPE cartridges (e.g., C18 for plasma; HLB for soil extracts) to remove interfering compounds.
- Internal standards: Isotopically labeled this compound (e.g., ¹³C5-glutaramic acid) corrects for ionization suppression in LC-MS.
- Matrix-matched calibration: Prepare standards in blank matrix (e.g., charcoal-stripped plasma) to account for recovery variations .
Basic: What are the ethical considerations for sharing this compound research data involving human-derived samples?
Answer:
- Anonymization: Remove all patient identifiers; use pseudonyms for datasets.
- Informed consent: Explicitly state data-sharing intentions in consent forms.
- GDPR compliance: Store data in encrypted, access-controlled repositories (e.g., BIH QUEST Center guidelines) .
Advanced: How to design a study investigating this compound’s role in metabolic pathways using multi-omics approaches?
Answer:
- Hypothesis-driven design: Focus on pathway enrichment (e.g., KEGG glutamate metabolism).
- Integration layers: Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and flux analysis (¹³C-tracing).
- Statistical rigor: Apply false discovery rate (FDR) correction for multi-omics datasets and validate findings with knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
